Product packaging for 5-Chloro-3-methyl-1-phenylpyrazole(Cat. No.:CAS No. 1131-17-5)

5-Chloro-3-methyl-1-phenylpyrazole

Cat. No.: B072149
CAS No.: 1131-17-5
M. Wt: 192.64 g/mol
InChI Key: ZZOWFLAMMWOSCG-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenylpyrazole is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B072149 5-Chloro-3-methyl-1-phenylpyrazole CAS No. 1131-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOWFLAMMWOSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370932
Record name 5-Chloro-3-methyl-1-phenylpyrazole
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-17-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenylpyrazole
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Record name Alkyl-aryl-halo-heteroarene
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in synthetic organic chemistry and drug discovery. The guide details its chemical properties, synthesis protocols, and applications, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals, owing to their diverse biological activities.[1][2] The specific substitutions on this compound make it a versatile building block for more complex molecules.

CAS Number: 1131-17-5[3][4][5]

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₉ClN₂ [3][4]
Molecular Weight 192.64 g/mol [3][4]
IUPAC Name This compound [4]
Canonical SMILES Cc1cc(Cl)n(n1)c2ccccc2 [5]
InChI Key ZZOWFLAMMWOSCG-UHFFFAOYSA-N [4][5]
Appearance Not specified (likely an oil or low-melting solid) -

| Boiling Point | 100-110 °C at 3 mmHg |[3] |

Synthesis Protocol

The primary synthesis route for this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride.[3] This reaction is a common method for converting pyrazolones into their corresponding chloro-pyrazoles.

Experimental Protocol: Synthesis from 3-methyl-1-phenyl-5-pyrazolone [3]

  • Materials:

    • 3-methyl-1-phenyl-5-pyrazolone (172 g)

    • Phosphorus oxychloride (POCl₃) (184 g)

    • Water

  • Procedure:

    • Add 184 g of phosphorus oxychloride to a dry, four-necked flask.

    • With stirring, add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.

    • Stir the mixture for 30 minutes at ambient temperature.

    • Increase the temperature to 60°C. The reaction will exothermically warm to 80°C.

    • Maintain the temperature at 80°C for 30 minutes.

    • Heat the reaction mixture to 110°C and hold for 2 hours.

    • After cooling, carefully pour the reaction mixture into 1500 ml of water.

    • Transfer the mixture to a separatory funnel and separate the lower organic layer (oil).

    • Wash the organic layer three times with 100 ml of water each time.

    • Purify the resulting oil by vacuum distillation at 3 mmHg and 100-110°C.

  • Yield:

    • The protocol yields 174 g of this compound with a purity of 99.5%, corresponding to a 90.5% yield.[3]

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product A 3-methyl-1-phenyl-5-pyrazolone C 1. Mix and stir for 30 min A->C B Phosphorus Oxychloride (POCl3) B->C D 2. Heat to 60°C, then 80°C, then 110°C for 2h C->D E 3. Quench with Water D->E F 4. Separate Organic Layer E->F G 5. Wash with Water (3x) F->G H 6. Vacuum Distillation (100-110°C @ 3mmHg) G->H I This compound (90.5% Yield) H->I

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves primarily as a pharmaceutical intermediate.[6] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. Consequently, derivatives of this compound are investigated for a wide array of therapeutic applications.

  • Intermediate for Bioactive Molecules: It is a precursor for synthesizing more complex molecules with potential therapeutic effects, including those with bacteriostatic or neuroprotective properties.[6]

  • Anticonvulsant Activity: The related aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been used to synthesize hydrazide compounds that were evaluated for anticonvulsant activity.[7] This highlights the utility of the chloro-methyl-phenyl-pyrazole core in developing central nervous system agents.

  • Broad Pharmacological Potential: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] This compound provides a key starting point for exploring novel drug candidates in these areas.

Diagram 2: Application Pathway in Drug Discovery

G cluster_activities Potential Therapeutic Areas A This compound (Core Scaffold) B Chemical Derivatization (e.g., acylation, substitution) A->B C Library of Novel Pyrazole Derivatives B->C D Pharmacological Screening C->D E Anticonvulsant D->E F Neuroprotective D->F G Bacteriostatic D->G H Anti-inflammatory D->H I Anticancer D->I

Caption: Role of this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

physicochemical properties of 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-methyl-1-phenylpyrazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative with potential applications as a pharmaceutical intermediate.[1] Its core physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂[2][3][4][5]
Molecular Weight 192.64 g/mol [2]
CAS Number 1131-17-5[1][2][4][5]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 114-115 °C @ 4 mmHg[3]
Density 1.2 g/cm³[3]
Refractive Index 1.5765-1.5805 @ 20 °C[4]

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride.[6]

Experimental Protocol:

  • To a dry four-necked flask, add 184 g of phosphorus oxychloride.

  • Gradually add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.

  • Stir the mixture for 30 minutes, then raise the temperature to 60 °C.

  • Allow the reaction to naturally warm to 80 °C and maintain for 30 minutes.

  • Heat the mixture to 110 °C for 2 hours.

  • Pour the reaction mixture into 1500 ml of water in a separatory funnel.

  • Separate the lower oily layer.

  • Wash the oil layer three times with 100 ml of water.

  • Perform vacuum distillation of the oil at 3 mmHg and 100-110 °C to obtain the final product.[6]

This process yields 174 g of this compound with a purity of 99.5% (90.5% yield).[6]

Chemical Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound and a simplified workflow of its synthesis.

Chemical Structure of this compound cluster_0 C10H9ClN2 This compound img img

Chemical Structure of this compound

G Synthesis Workflow for this compound A 3-methyl-1-phenyl-5-pyrazolone C Reaction Mixture A->C B Phosphorus oxychloride B->C D Heating and Stirring C->D E Work-up (Water Quenching and Extraction) D->E F Vacuum Distillation E->F G This compound F->G

Synthesis Workflow

Biological Activity and Derivatives

While this compound itself is primarily utilized as a pharmaceutical intermediate, its derivatives have been the subject of biological studies.[1] A closely related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a key intermediate synthesized from this compound.[7][8] Derivatives of this carbaldehyde have been investigated for several pharmacological activities:

  • Analgesic and Anti-inflammatory Properties: Certain pyrazole derivatives synthesized from the carbaldehyde have shown potential analgesic and anti-inflammatory effects in preclinical models.[9]

  • Anticonvulsant Activity: Hydrazide derivatives of the carbaldehyde have been synthesized and evaluated for their anticonvulsant properties.[9]

  • Antiviral Activity: Some 4-substituted pyrazole derivatives have demonstrated antiviral efficacy against Newcastle disease virus.[8]

It is important to note that no specific signaling pathways directly involving this compound have been elucidated in the reviewed literature. The biological activities are associated with more complex molecules derived from it.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties are documented. While direct biological activity data is limited, its role as a precursor to a variety of pharmacologically active compounds, particularly through its carbaldehyde derivative, highlights its importance in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the synthesis of novel derivatives could yield promising new drug candidates.

References

5-Chloro-3-methyl-1-phenylpyrazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Chloro-3-methyl-1-phenylpyrazole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and properties of this compound.

Molecular Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₉ClN₂[1][2][3]
Molecular Weight192.64 g/mol [1]
IUPAC NameThis compound[1]
Canonical SMILESCc1cc(Cl)n(n1)c2ccccc2[3]
InChIKeyZZOWFLAMMWOSCG-UHFFFAOYSA-N[1]

Experimental Protocols

Molecular Structure Visualization

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding.

Molecular structure of this compound.

References

Spectroscopic Profile of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-3-methyl-1-phenylpyrazole and its derivatives. Due to the limited availability of published, detailed spectroscopic data for the parent compound, this guide presents data for the closely related and well-characterized derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This information is invaluable for the synthesis, identification, and quality control of this class of compounds, which are significant intermediates in medicinal chemistry and materials science.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone.

Experimental Protocol: Synthesis

In a dry, four-necked flask, 184 g of phosphorus oxychloride is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is introduced to the flask. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to proceed, with the temperature naturally increasing to 80°C, where it is maintained for 30 minutes. Following this, the mixture is heated to 110°C for 2 hours. The reaction mixture is then carefully poured into 1500 ml of water. The lower oily layer is separated using a separatory funnel and washed three times with 100 ml of water. The resulting oil is purified by vacuum distillation at 3 mm Hg and 100-110°C to yield 174 g of this compound as a dry product with a purity of 99.5% (90.5% yield).[1]

Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following tables summarize the key spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.983s1H-CHO
7.564–7.471m5HAr-H
2.546s3H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of a Derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Chemical Shift (δ) ppmAssignment
170.4C=N (imidazole)
148.8C=N (pyrazole)
147.4 - 123.6Aromatic C
114.4=C-Cl (pyrazole)
90.1C-2
57.5C-5
41.9C-6
13.8-CH₃

Note: Specific ¹³C NMR data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was not available in the searched literature. The data presented here is for a closely related derivative to provide an indication of expected chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]

Wavenumber (cm⁻¹)Assignment
3063C-H stretch (aromatic)
1677C=O stretch (aldehyde)
1598C=C stretch (aromatic ring)
1528C=N stretch (pyrazole ring)
1463, 1436C-H bend (methyl)
1376C-H bend (aromatic)
1004C-Cl stretch
763C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through the NIST Mass Spectrometry Data Center. The molecular weight of this compound is 220.65 g/mol .[3] GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols for obtaining the spectroscopic data for pyrazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2][4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[4] For ¹H NMR of pyrazole in a nematic phase, a sample can be prepared in N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) with an external standard like DMSO-d6 in a sealed capillary. One-dimensional spectra are acquired with appropriate spectral widths and acquisition times to ensure good resolution and signal-to-noise ratio.

IR Spectroscopy

FT-IR spectra are recorded using a spectrophotometer.[4] For solid samples, the KBr pellet method is commonly employed.[4] The sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds.[4] For pyrazole derivatives, electron ionization (EI) is a common method.[5] The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.

G cluster_synthesis Synthesis start Start: 3-methyl-1-phenyl-5-pyrazolone + Phosphorus oxychloride reaction Chlorination Reaction (60-110°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Synthesis workflow for this compound.

G cluster_characterization Spectroscopic Characterization sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic characterization.

References

synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone.

This guide details the chemical synthesis of this compound, a significant heterocyclic compound, from its precursor 3-methyl-1-phenyl-5-pyrazolone. The primary synthetic route involves a chlorination reaction, often facilitated by reagents like phosphorus oxychloride. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Reaction Overview

The conversion of 3-methyl-1-phenyl-5-pyrazolone to this compound is typically achieved through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This process effectively replaces the hydroxyl group of the enol tautomer or the carbonyl oxygen of the keto tautomer of the pyrazolone with a chlorine atom, leading to the formation of the aromatic pyrazole ring. While direct chlorination with phosphorus oxychloride is effective, variations of the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), are also employed for similar transformations on pyrazolone systems.[1][2][3][4]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific reaction conditions employed. The following table summarizes key quantitative data from a documented successful synthesis.

ParameterValueReference
Starting Material3-methyl-1-phenyl-5-pyrazolone[5]
ReagentPhosphorus oxychloride (POCl₃)[5]
Molar Ratio (Pyrazolone:POCl₃)1 : 1.2 (approx.)[5]
Initial TemperatureRoom Temperature, then 60°C[5]
Exothermic PhaseNatural warm-up to 80°C[5]
Final Temperature110°C[5]
Reaction Time2.5 hours (total heating)[5]
ProductThis compound[5]
Yield90.5%[5]
Purity99.5%[5]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-methyl-1-phenyl-5-pyrazolone.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone (172 g)

  • Phosphorus oxychloride (184 g)

  • Water (for work-up)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

Equipment:

  • Dry four-necked flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry four-necked flask equipped with a mechanical stirrer and condenser, add 184 g of phosphorus oxychloride.[5]

  • Addition of Starting Material: To the phosphorus oxychloride, add 172 g of 3-methyl-1-phenyl-5-pyrazolone. Stir the resulting mixture.[5]

  • Initial Reaction Phase: After stirring for 30 minutes at ambient temperature, raise the temperature to 60°C. The reaction is exothermic and will naturally warm up to 80°C. Maintain this temperature for 30 minutes.[5]

  • Heating Phase: Following the exothermic phase, heat the reaction mixture to 110°C for 2 hours to ensure the completion of the reaction.[5]

  • Work-up: After cooling, carefully pour the reaction mixture into 1500 ml of cold water to quench the excess phosphorus oxychloride. Transfer the mixture to a separatory funnel. The product will separate as a lower oily layer.[5]

  • Purification: Separate the oily product layer. Wash the oil three times with 100 ml portions of water. The crude product can be further purified by vacuum distillation at 100-110°C under a pressure of 3 mm Hg to yield the final product.[5] The final product is 174 g of 3-methyl-1-phenyl-5-chloropyrazole with a purity of 99.5%, corresponding to a yield of 90.5%.[5]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product Pyrazolone 3-methyl-1-phenyl-5-pyrazolone Mixing Mixing and Initial Stirring (30 min) Pyrazolone->Mixing POCl3 Phosphorus Oxychloride POCl3->Mixing Heating1 Heating to 60°C Mixing->Heating1 Exotherm Exothermic Phase to 80°C (30 min) Heating1->Exotherm Heating2 Heating to 110°C (2 hours) Exotherm->Heating2 Quenching Quenching with Water Heating2->Quenching Separation Separation of Oily Layer Quenching->Separation Washing Washing with Water (3x) Separation->Washing Distillation Vacuum Distillation Washing->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the chemical structures involved in the transformation.

ChemicalTransformation Chemical Transformation Pathway Start 3-methyl-1-phenyl-5-pyrazolone (Keto-Enol Tautomers) Product This compound Start->Product   + POCl₃ (Phosphorus Oxychloride)   Heat (110°C)

Caption: Reaction of 3-methyl-1-phenyl-5-pyrazolone to the chloro-derivative.

References

A Technical Guide to the Biological Potential of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, with a focus on their potential applications in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the mechanisms of action.

Introduction to Pyrazole Derivatives

The Pyrazole Scaffold

Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.[1] Its unique structure imparts a range of physicochemical properties that make it a valuable scaffold in medicinal chemistry.[1][2] The pyrazole ring is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[2]

Significance in Medicinal Chemistry

The pyrazole nucleus is a constituent of several commercially available drugs, demonstrating its therapeutic relevance.[3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[4] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, has spurred extensive research into this class of compounds.[4][5][6]

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][8]

Mechanism of Action

2.1.1. Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9] These receptors play crucial roles in tumor growth, progression, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[9][10] By blocking the ATP binding site of these kinases, pyrazole derivatives can inhibit their downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.[9]

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/VEGF EGFR EGFR/VEGFR-2 EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival Akt->Survival Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.

2.1.2. Cell Cycle Arrest and Apoptosis Induction

Certain pyrazole derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[6][11] This is often achieved through the modulation of cell cycle regulatory proteins and the activation of caspase cascades.[6][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

Compound ID/StructureCancer Cell LineIC₅₀ (µM)Reference
Compound 6 (3,4-diaryl pyrazole)Various Cancer Cell Lines0.00006 - 0.00025[1]
Compound 25 (pyrazole benzothiazole hybrid)HT29, PC3, A549, U87MG3.17 - 6.77[1]
Compound 5b K562 (Leukemia)0.021[6][12]
Compound 5b A549 (Lung)0.69[6][12]
Compound 7a (pyrazole-indole hybrid)HepG2 (Liver)6.1[13][14]
Compound 7b (pyrazole-indole hybrid)HepG2 (Liver)7.9[13][14]
Compound 3 (fused pyrazole)EGFR0.06[4]
Compound 9 (fused pyrazole)VEGFR-20.22[4]
Pyrazolone derivative 12c MCF-7 (Breast)16.50[10]
Pyrazoline derivative 14f MCF-7 (Breast)18.35[10]
Biotin-pyrazole 3a U251 (Brain)3.5[15]
Pyrazole-thiadiazole 6g A549 (Lung)1.537[16]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[5][17][18][19]

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7, HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum.[20]

    • Seed the cells in a 96-well microplate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole derivatives in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours under the same conditions as above.[21]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

    • Measure the absorbance at 570 nm using a microplate reader.[5][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[3][22][23]

Mechanism of Action

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[22] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22]

3.1.2. Suppression of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[24][25] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[24] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of these inflammatory mediators.[24][25]

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammation Translocates to Nucleus Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

Suppression of the NF-κB signaling pathway by pyrazole derivatives.
Quantitative Anti-inflammatory Activity Data

The following table presents quantitative data on the anti-inflammatory activity of selected pyrazole derivatives.

Compound ID/StructureAssayActivityReference
Celecoxib COX-2 InhibitionIC₅₀ = 0.04 µM[26]
SC-558 COX-2 InhibitionIC₅₀ = 0.001 µM[26]
Compound 5u COX-2 InhibitionIC₅₀ = 1.79 µM[27]
Compound 5s COX-2 InhibitionIC₅₀ = 1.92 µM[27]
Compound 8b COX-2 InhibitionSI = 316
Compound 8g COX-2 InhibitionSI = 268
Compound 6b Carrageenan-induced paw edema85.78% inhibition[21]

*SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[2][19]

  • Animals:

    • Use male Wistar rats weighing 150-200 g.

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Administer the test pyrazole derivatives orally or intraperitoneally at various doses.

    • Administer a control vehicle (e.g., saline with 0.5% Tween 80) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) to a positive control group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] x 100

      • Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18]

Spectrum of Activity

The antimicrobial activity of pyrazole derivatives has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species such as Candida albicans and Aspergillus niger.[18]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

Compound ID/StructureMicroorganismMIC (µg/mL)Reference
Compound 21a S. aureus62.5
Compound 21a B. subtilis125
Compound 21a C. albicans7.8
Compound 21a A. niger2.9
Compound 3c S. aureus-
Compound 3c E. coli-
Compound 5c K. pneumoniae6.25
Compound 5c L. monocytogenes50
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][8][12][26]

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism on an appropriate agar plate, select 3-4 colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]

    • Dilute the adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

  • Preparation of Compound Dilutions:

    • Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.[3][8]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Biologically Active Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established methods, with the Knorr pyrazole synthesis being one of the most common.[4][17][21]

General Synthetic Strategies

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. Other methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, followed by oxidation, and 1,3-dipolar cycloaddition reactions.[3][17]

Knorr_Synthesis General scheme for the Knorr pyrazole synthesis. cluster_reactants Reactants cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Pyrazole Derivative Dicarbonyl->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

General scheme for the Knorr pyrazole synthesis.
Detailed Synthesis Protocol for a Potent Anticancer Pyrazole Derivative

The following is a representative protocol for the synthesis of a polysubstituted pyrazole derivative, adapted from the literature.[20][21]

  • Synthesis of Chalcone Intermediate:

    • Dissolve the appropriate substituted acetophenone (10 mmol) and pyrazole-4-carboxaldehyde (10 mmol) in ethanol (30 mL).

    • Add a few drops of 30% ethanolic NaOH and stir the mixture at room temperature for 12 hours.[21]

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Cyclization to Pyrazole:

    • Reflux a mixture of the chalcone intermediate (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 4-6 hours.[21]

    • After cooling, pour the reaction mixture into crushed ice.

    • Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to yield the final pyrazole derivative.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their immense potential in drug discovery. The ability to readily modify the pyrazole scaffold allows for the generation of large compound libraries for high-throughput screening and the optimization of lead compounds. Future research in this area will likely focus on the development of pyrazole derivatives with enhanced potency and selectivity, as well as novel mechanisms of action. The exploration of pyrazole-based compounds for other therapeutic areas, such as neurodegenerative and metabolic diseases, also holds considerable promise.

References

The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a wide array of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of novel pyrazole compounds, tailored for professionals in the field of drug development.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 with its first synthesis by Ludwig Knorr.[1] Since this initial discovery, the pyrazole scaffold has captivated the interest of chemists and pharmacologists alike, leading to the development of a multitude of synthetic methodologies and the unearthing of its diverse biological activities. The inherent structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold" in drug design.[2]

The timeline of pyrazole-based drugs reaching the market highlights a significant acceleration in recent decades, with a multitude of approvals for treating a wide range of diseases, from inflammatory conditions and cancer to viral infections and obesity.[3]

Synthetic Strategies for Accessing the Pyrazole Core

The construction of the pyrazole ring can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The classical and most widely employed method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

  • Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][6]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][6]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5][6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[5][6]

    • Allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.[5]

    • Collect the solid product by vacuum filtration through a Büchner funnel, wash with a small amount of cold water, and air dry.[5][6]

    • The crude product can be further purified by recrystallization from ethanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

1,3-Dipolar Cycloaddition Reactions

Another powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene derivative (the dipolarophile).[7] This approach offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyrazoles.

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition

  • Materials: Aldehyde, p-Toluenesulfonyl hydrazide, 5N Sodium hydroxide, Terminal alkyne, Ethyl acetate, Water.

  • Procedure:

    • To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the aldehyde (1.5 mmol) and stir the mixture for 3 hours at room temperature to form the tosylhydrazone in situ.[7]

    • Add a 5N solution of sodium hydroxide (1.5 mmol) and continue stirring for an additional 20 minutes.[7]

    • To this mixture, add the terminal alkyne (7.5 mmol) and heat at 50°C for 48 hours.[7]

    • After cooling to room temperature, evaporate the volatile components under reduced pressure.

    • Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL), separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazole.

    • Purify the product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_product Product Diazo_Compound Diazo Compound (1,3-Dipole) Pyrazole Pyrazole Diazo_Compound->Pyrazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and atom-economical approach to generate molecular diversity.[1][3] Several MCRs have been developed for the synthesis of highly substituted and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Materials: Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehyde, Malononitrile, Water, Triethylamine, Ethanol.

  • Procedure:

    • In a round-bottom flask, prepare a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).[8]

    • To this mixture, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature under an open atmosphere.[8]

    • Stir the reaction mixture vigorously for 20 minutes.[8]

    • The precipitated solid product is collected by filtration, washed with water, and then with a 20:80 mixture of ethyl acetate/hexane.[8]

    • The final product can be purified by recrystallization from ethanol.[8]

Diverse Pharmacological Activities of Pyrazole Compounds

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into drugs targeting a wide range of diseases. This is due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Anti-inflammatory and Analgesic Agents

One of the most well-known applications of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug used for the treatment of arthritis and pain.[9] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Table 1: Physicochemical Properties of Prominent Pyrazole-Based Drugs

PropertyCelecoxibRimonabantSildenafil
Molecular FormulaC₁₇H₁₄F₃N₃O₂SC₂₂H₂₁Cl₃N₄OC₂₂H₃₀N₆O₄S
Molecular Weight ( g/mol )381.4[10]463.8[11]474.58
Melting Point (°C)157-159[10]156-158187-189
LogP3.53[10]5.51.2
Aqueous SolubilityPoorly soluble2.00e-03 g/L[11]Slightly soluble
Anticancer Agents

The pyrazole nucleus is a key structural motif in numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[12] Pyrazole-based compounds have been developed as inhibitors of protein kinases, tubulin polymerization, and other critical cellular targets.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference(s)
CelecoxibCOX-2HCT-116Colon Cancer~37[13]
RuxolitinibJAK1, JAK2VariousMyelofibrosis~3 (nM)[13]
CrizotinibALK, METPANC-1Pancreatic Cancer~5[13]
Pyrazole-Indole Hybrid 7aCDK-2HepG2Liver Cancer6.1 ± 1.9[8][14]
Pyrazole-Indole Hybrid 7bCDK-2HepG2Liver Cancer7.9 ± 1.9[8][14]
3,5-Diphenyl-1H-pyrazole (L2)-CFPAC-1Pancreatic Cancer61.7 ± 4.9[12][15]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3)-MCF-7Breast Cancer81.48 ± 0.89[12][15]
Antimicrobial Agents

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference(s)
Pyrazole derivative 3Escherichia coli0.25[16]
Pyrazole derivative 4Streptococcus epidermidis0.25[16]
Pyrazole derivative 2Aspergillus niger1[16]
Hydrazone 21aStaphylococcus aureus62.5-125[7]
Hydrazone 21aAspergillus niger2.9-7.8[7]
Indazole 5Staphylococcus aureus64-128
Pyrazoline 9Staphylococcus aureus (MDR)4

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole-based drugs exert their therapeutic effects is crucial for rational drug design and optimization.

Celecoxib and COX-2 Inhibition

Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for various pro-inflammatory prostaglandins.

G Inflammatory_Stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Inflammatory_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Rimonabant and the Endocannabinoid System

Rimonabant acts as an inverse agonist of the cannabinoid receptor 1 (CB1), which is a key component of the endocannabinoid system involved in regulating appetite and energy balance. By blocking the activity of this receptor, rimonabant was developed as an anti-obesity medication.

G Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonist/ Antagonist

Sildenafil and PDE5 Inhibition

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow, resulting in an erection.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC GMP GMP cGMP->GMP Degrades Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

A Modern Drug Discovery Workflow for Pyrazole-Based Compounds

The discovery and development of novel pyrazole-based drugs follow a systematic and multidisciplinary workflow, integrating computational and experimental approaches.

G cluster_discovery Discovery & Design cluster_optimization Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, Virtual Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (Scaffold Hopping, etc.) Hit_ID->Lead_Gen Synthesis Chemical Synthesis (e.g., Knorr, MCR) Lead_Gen->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy & Safety ADME_Tox->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with the continuous development of innovative synthetic methodologies, ensures its enduring importance in medicinal chemistry. The diverse biological activities exhibited by pyrazole derivatives, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscore the remarkable potential of this heterocyclic core. For researchers and drug development professionals, a deep understanding of the synthesis, biological evaluation, and mechanisms of action of pyrazole compounds is paramount for the successful design and development of the next generation of pyrazole-based medicines.

References

5-Chloro-3-methyl-1-phenylpyrazole safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 5-Chloro-3-methyl-1-phenylpyrazole

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's potential hazards and the necessary precautions for its safe use.

Chemical Identification and Physical Properties

This compound is a chemical compound used in industrial and scientific research.[1]

PropertyData
Chemical Name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Synonyms This compound
CAS Number 1131-17-5[2]
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Crystalline powder
Color White to Light yellow

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicates that it can cause skin, eye, and respiratory irritation.[1][2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1][2]

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are detailed first-aid procedures.

Experimental Protocols for First Aid

The following protocols are standard first-aid responses and do not require prior experimental validation in a laboratory setting.

  • Inhalation:

    • Move the victim to fresh air immediately.[1][2]

    • If breathing is difficult, administer oxygen.[1][2]

    • If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. [1][2]

    • Seek immediate medical consultation.[1][2]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1][2]

    • Wash the affected skin area with plenty of soap and water.[2]

    • If skin irritation persists, consult a doctor.[2]

  • Eye Contact:

    • Rinse the eyes cautiously with pure water for at least 15 minutes.[2]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

    • Consult a doctor.[2]

  • Ingestion:

    • Rinse the mouth with water.[2]

    • Do not induce vomiting. [2]

    • Never give anything by mouth to an unconscious person.[2]

    • Call a doctor or Poison Control Center immediately.[2]

First Aid Workflow

FirstAid cluster_inhalation Inhalation Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Inhale_Start Inhalation Occurs Inhale_FreshAir Move to Fresh Air Inhale_Start->Inhale_FreshAir Inhale_Breathing Breathing Difficult? Inhale_FreshAir->Inhale_Breathing Inhale_Oxygen Give Oxygen Inhale_Breathing->Inhale_Oxygen Yes Inhale_NoBreathing Not Breathing? Inhale_Breathing->Inhale_NoBreathing No Inhale_Oxygen->Inhale_NoBreathing Inhale_ArtResp Artificial Respiration (No Mouth-to-Mouth) Inhale_NoBreathing->Inhale_ArtResp Yes Inhale_Doctor Consult a Doctor Inhale_NoBreathing->Inhale_Doctor No Inhale_ArtResp->Inhale_Doctor Skin_Start Skin Contact Occurs Skin_RemoveClothing Remove Contaminated Clothing Skin_Start->Skin_RemoveClothing Skin_Wash Wash with Soap & Water Skin_RemoveClothing->Skin_Wash Skin_Irritation Irritation Persists? Skin_Wash->Skin_Irritation Skin_Doctor Consult a Doctor Skin_Irritation->Skin_Doctor Yes Skin_End Monitor Skin_Irritation->Skin_End No Eye_Start Eye Contact Occurs Eye_Rinse Rinse with Water for 15 mins Eye_Start->Eye_Rinse Eye_Lenses Remove Contact Lenses Eye_Rinse->Eye_Lenses Eye_Doctor Consult a Doctor Eye_Lenses->Eye_Doctor Ingest_Start Ingestion Occurs Ingest_Rinse Rinse Mouth Ingest_Start->Ingest_Rinse Ingest_Vomit Do NOT Induce Vomiting Ingest_Rinse->Ingest_Vomit Ingest_Unconscious Victim Unconscious? Ingest_Vomit->Ingest_Unconscious Ingest_NothingByMouth Give Nothing by Mouth Ingest_Unconscious->Ingest_NothingByMouth Yes Ingest_Doctor Call Doctor / Poison Center Ingest_Unconscious->Ingest_Doctor No Ingest_NothingByMouth->Ingest_Doctor

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling Protocols
  • Work in a well-ventilated area.[2][3]

  • Wear suitable personal protective equipment (PPE).[2][3]

  • Avoid contact with skin and eyes.[2][3]

  • Avoid the formation of dust and aerosols.[2][3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[2][3]

Storage Protocols
  • Store in a tightly closed container.[2][3]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • Store locked up.[1][2]

  • Store away from incompatible materials and foodstuff containers.[2][3]

Handling and Storage Workflow

HandlingStorage cluster_handling Safe Handling Protocol cluster_storage Safe Storage Protocol Handling_Start Begin Handling Handling_Ventilation Ensure Good Ventilation Handling_Start->Handling_Ventilation Handling_PPE Wear Appropriate PPE Handling_Ventilation->Handling_PPE Handling_Contact Avoid Skin/Eye Contact Handling_PPE->Handling_Contact Handling_Dust Prevent Dust/Aerosol Formation Handling_Contact->Handling_Dust Handling_Tools Use Non-Sparking Tools Handling_Dust->Handling_Tools Handling_End Complete Handling Handling_Tools->Handling_End Storage_Start Prepare for Storage Storage_Container Use Tightly Closed Container Storage_Start->Storage_Container Storage_Location Store in Cool, Dry, Well-Ventilated Area Storage_Container->Storage_Location Storage_Security Store Locked Up Storage_Location->Storage_Security Storage_Incompatible Separate from Incompatible Materials Storage_Security->Storage_Incompatible Storage_End Secure Storage Storage_Incompatible->Storage_End

Caption: General workflow for safe handling and storage.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear protective gloves and fire/flame resistant, impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][2]

Accidental Release Measures
  • Personal Precautions:

    • Use personal protective equipment.[2]

    • Avoid dust formation and breathing vapors, mist, or gas.[2]

    • Ensure adequate ventilation.[2]

    • Evacuate personnel to safe areas.[2]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[1][2]

    • Do not let the chemical enter drains.[2]

  • Containment and Cleanup:

    • Collect the spillage and arrange for disposal.[1][2]

    • Keep the chemical in suitable, closed containers for disposal.[2]

Accidental Release Workflow

AccidentalRelease Start Spill Occurs Evacuate Evacuate Personnel Start->Evacuate Ventilate Ensure Adequate Ventilation Start->Ventilate WearPPE Wear Full PPE (incl. Respirator) Start->WearPPE PreventSpread Prevent Further Spillage / Entry to Drains Evacuate->PreventSpread Ventilate->PreventSpread WearPPE->PreventSpread Contain Contain Spill with Inert Material PreventSpread->Contain Collect Collect and Place in Closed Containers for Disposal Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose End Incident Complete Dispose->End

Caption: Workflow for responding to an accidental release.

Toxicity and Ecological Information

  • Environmental Hazards: Discharge into the environment must be avoided.[2] Phenylpyrazoles can be highly toxic to fish and aquatic invertebrates.[4]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][2]

References

Theoretical Insights into the Electronic Structure of Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their diverse biological activities and unique electronic properties are intrinsically linked to their electronic structure.[2] This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic characteristics of pyrazoles, offering a valuable resource for researchers engaged in the design of novel pyrazole-based compounds.

Core Concepts in the Electronic Structure of Pyrazoles

The electronic structure of pyrazole is characterized by a π-electron system distributed over the five-membered ring. One nitrogen atom is pyrrole-like (N1) and the other is pyridine-like (N2), which allows for both proton donor and acceptor capabilities.[3] This arrangement governs the molecule's aromaticity, reactivity, and intermolecular interactions. Theoretical and computational chemistry provides powerful tools to probe these features at the atomic level.

Theoretical investigations have been instrumental in understanding the geometry, stability, and spectroscopic properties of pyrazoles and their derivatives.[4][5] These studies often correlate computational data with experimental results from techniques like X-ray crystallography, NMR, and IR spectroscopy to validate the theoretical models.[6][7]

Methodologies in Theoretical Studies

A variety of quantum chemical methods are employed to study the electronic structure of pyrazoles. The choice of method and basis set is crucial for obtaining accurate results.

Detailed Experimental Protocols

Density Functional Theory (DFT) Calculations: A widely used method for studying pyrazoles, offering a good balance between accuracy and computational cost.[8][9][10][11][12]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[13][9][10][12] Other functionals like ωB97XD are also employed.[3]

  • Basis Set: Pople-style basis sets such as 6-31G(d), 6-311+G(d,p), and correlation-consistent basis sets like cc-pVTZ are frequently chosen.[3][13][9][12]

  • Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.[9]

  • Procedure: Geometry optimization is first performed to find the most stable conformation of the molecule.[14] This is followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[15] Subsequently, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated.[9][16]

Ab Initio Calculations: These methods are based on first principles without empirical parameterization and can offer high accuracy, though at a greater computational expense.

  • Methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD) have been used to study pyrazole geometry.[4][5]

  • Basis Set: Similar to DFT, a range of basis sets like 3-21G, 6-31G, 6-31G, and 6-311G are utilized.[4][5]

  • Application: These methods are often used as a benchmark to assess the performance of DFT functionals.[4][5]

Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate excited-state properties and predict electronic absorption spectra (UV-Vis).[7][17]

Key Electronic Structure Parameters

Theoretical studies provide a wealth of quantitative data that describe the electronic properties of pyrazoles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[10] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity.[10][18] A smaller energy gap generally implies higher reactivity.[11]

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)ΔE (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)---[14]
Pyrazole Derivative 4cB3LYP-5.5971-2.45983.1373[16]
PyrazoleMP2/6-31G(d,p)-9.817 (a.u.)--
Pyrazole-hydrazone L1DFT--4.38[18]
Pyrazole-hydrazone L2DFT--5.75[18]
Molecular Geometry

Theoretical calculations can accurately predict the geometric parameters of pyrazole and its derivatives. These calculated values are often in good agreement with experimental data from X-ray crystallography.[18]

ParameterMoleculeMethod/Basis SetCalculated ValueExperimental ValueReference
Bond Length (N2-C3)PyrazoleMP2/6-31G(d,p)--
Bond Length (C3-C4)PyrazoleMP2/6-31G(d,p)--
Bond Length (C4-C5)PyrazoleMP2/6-31G(d,p)--
Bond Angle (N2-C3-C4)PyrazoleMP2/6-31G(d,p)111.6°-
Bond Angle (C3-C4-C5)PyrazoleMP2/6-31G(d,p)103.9°-
Dihedral AnglesPyrazole DerivativesMP2/6-31G(d,p)~0°-
Atomic Charges

Mulliken population analysis is a common method to calculate the partial charges on each atom in a molecule, providing insights into the charge distribution and electrostatic potential.[9][16]

AtomMoleculeMethod/Basis SetMulliken ChargeReference
C4Pyrazole Derivative (3b)6-31G(d,p)Positive[16]
N13Pyrazole Derivative (3b)6-31G(d,p)High Electronegativity[16]
N14Pyrazole Derivative (3b)6-31G(d,p)High Electronegativity[16]
H atomsPyrazole Derivative (3b)6-31G(d,p)Positive (0.0995 to 0.1487)[16]
C53,5-diphenylpyrazoleMP2/6-31G(d,p)0.38066

Visualizing Theoretical Workflows and Concepts

Diagrams are essential for representing the logical flow of theoretical studies and the relationships between different computational parameters.

computational_workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_selection Molecule Selection (Pyrazole Derivative) method_selection Method & Basis Set Selection (e.g., B3LYP/6-31G*) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop data_extraction Data Extraction (Energies, Geometries, Charges) electronic_prop->data_extraction comparison Comparison with Experimental Data data_extraction->comparison interpretation Interpretation & Conclusion comparison->interpretation

Caption: Workflow of a typical computational study on the electronic structure of a pyrazole derivative.

theory_accuracy hf Hartree-Fock (HF) dft DFT (e.g., B3LYP) low Lower Accuracy hf->low mp2 MP2 dft->low ccsd CCSD high Higher Accuracy mp2->high ccsd->high

Caption: Relationship between computational cost and accuracy for different theoretical methods.

Conclusion

Theoretical studies on the electronic structure of pyrazoles provide indispensable insights for medicinal chemists and materials scientists. By leveraging a range of computational methods, from DFT to high-level ab initio calculations, researchers can predict and understand the geometric, electronic, and spectroscopic properties of these important heterocyclic compounds. This knowledge is crucial for the rational design of new pyrazole derivatives with tailored biological activities and material properties. The continued development of computational methodologies promises to further enhance our predictive capabilities and accelerate the discovery of novel pyrazole-based drugs and materials.

References

Methodological & Application

Synthesis Protocol for 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: A Versatile Intermediate for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent motif in numerous pharmaceuticals, and the presence of chloro, methyl, and formyl functional groups at specific positions provides multiple reaction sites for derivatization. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[1][2]

The aldehyde functional group is readily transformed into various other functionalities, such as carboxylic acids, imines, and alcohols, allowing for the construction of diverse molecular scaffolds. The chloro substituent can be displaced through nucleophilic substitution, enabling the introduction of a wide range of moieties. This versatility makes this compound-4-carbaldehyde a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] Studies have demonstrated its use in synthesizing derivatives with potential analgesic, anti-inflammatory, anticonvulsant, and antitumor activities.[1]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound-4-carbaldehyde and its precursor.

ParameterStepValueReference
Yield Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one80%[3]
Yield Synthesis of this compound-4-carbaldehydeUp to 85%[1]
Melting Point 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one129–131 °C[3]
Melting Point This compound-4-carbaldehyde145-148 °C
Molecular Weight This compound-4-carbaldehyde220.66 g/mol [1]

Experimental Protocols

Synthesis of Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of the precursor required for the Vilsmeier-Haack reaction.

Materials:

  • Ethyl acetoacetate (1.91 mL, 15 mmol)

  • Phenyl hydrazine (1.48 mL, 15 mmol)

  • Dry ethanol (4 mL)

Procedure:

  • To a magnetically stirred solution of ethyl acetoacetate in dry ethanol, add phenyl hydrazine dropwise at room temperature.

  • Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to facilitate precipitation.

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of the target compound from the prepared starting material.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol)

  • Dimethylformamide (DMF) (1.15 mL, 15 mmol)

  • Phosphorus oxychloride (POCl₃) (3.2 mL, 35 mmol)

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask maintained in an ice-cold bath, add dimethylformamide.

  • To the cold DMF, add phosphorus oxychloride dropwise with continuous stirring over a period of 15 minutes.

  • Continue stirring the mixture for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Heat the reaction mixture under reflux for 1.5 hours.[3]

  • Upon completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to yield this compound-4-carbaldehyde.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound-4-carbaldehyde.

Synthesis_Pathway Synthesis Pathway cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Vilsmeier-Haack Reaction Ethyl Acetoacetate Ethyl Acetoacetate 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Ethyl Acetoacetate->3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Ethanol, Reflux Phenyl Hydrazine Phenyl Hydrazine Phenyl Hydrazine->3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one This compound-4-carbaldehyde This compound-4-carbaldehyde 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one->this compound-4-carbaldehyde Reflux POCl3 POCl3 Vilsmeier Reagent Vilsmeier Reagent POCl3->Vilsmeier Reagent DMF DMF DMF->Vilsmeier Reagent Vilsmeier Reagent->this compound-4-carbaldehyde

Caption: Chemical reaction pathway for the synthesis.

Experimental_Workflow Experimental Workflow cluster_step1 Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one cluster_step2 Synthesis of this compound-4-carbaldehyde start1 Mix Ethyl Acetoacetate and Phenyl Hydrazine in Ethanol reflux1 Reflux for 5.5 hours start1->reflux1 cool1 Cool in Ice Bath reflux1->cool1 filter1 Filter and Recrystallize cool1->filter1 product1 Obtain 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one filter1->product1 add_sm Add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one product1->add_sm start2 Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) start2->add_sm reflux2 Reflux for 1.5 hours add_sm->reflux2 quench Pour onto Crushed Ice reflux2->quench filter2 Filter and Dry quench->filter2 final_product Obtain this compound-4-carbaldehyde filter2->final_product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 5-Chloro-3-methyl-1-phenylpyrazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-1-phenylpyrazole is a key heterocyclic building block utilized in the synthesis of a diverse array of functional molecules. Its pyrazole core, substituted with a reactive chlorine atom, makes it an excellent substrate for further chemical transformations, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the chloro, methyl, and phenyl groups allows for the targeted synthesis of compounds with a wide range of biological activities. These notes provide an overview of its primary applications and detailed protocols for its use in synthetic chemistry.

Key Applications

This compound serves as a crucial intermediate in the development of:

  • Pharmaceutical Agents: It is a scaffold for synthesizing compounds with anticonvulsant, anti-inflammatory (including Celecoxib analogues), and cytotoxic (anti-cancer) properties.

  • Agrochemicals: The pyrazole moiety is present in numerous commercial herbicides, and this intermediate is used to create new herbicidal agents.

  • Materials Science: It is a precursor for photochromic materials, which have applications in optical devices and smart materials.

  • Complex Heterocyclic Systems: Its reactivity allows for its incorporation into more complex molecular architectures such as 1,2,4-triazines and 1,3-diazabicyclo[3.1.0]hex-3-enes.

Data Presentation

Table 1: Synthesis of Bioactive Compounds from this compound Derivatives
Compound ClassDerivativeYield (%)Melting Point (°C)Biological Activity
AnticonvulsantsN'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-substituted hydrazides60-85150-250Protection against MES and scPTZ induced seizures
Herbicides5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles70-85130-140Post-emergence herbicidal effect
Cytotoxic AgentsIndolo–pyrazoles grafted with thiazolidinone65-80>250Potent cytotoxicity against various cancer cell lines
Photochromic Materials2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-eneGood-Photochromic behavior in crystalline and solution phase
1,2,4-Triazines5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-...-1,2,4-triazin-6(5H)-one77242-244Potential pharmacological activities[1]
Table 2: Quantitative Biological Activity Data
Compound DerivativeAssayTarget/Cell LineResult
Indolo–pyrazole-thiazolidinone (Compound 6c)MTT AssaySK-MEL-28 (Melanoma)IC50 = 3.46 µM
Indolo–pyrazole-thiazolidinone (Compound 6c)MTT AssayHCT-116 (Colon Cancer)IC50 = 9.02 µM
Phenylpyrazole with strobilurin moiety (Compound 7f)Herbicidal AssayAmaranthus retroflexusED50 = 12.57 g a.i./hm²
Quinazolinone derivative (Compound 7c)MES model-85.23% protection

Experimental Protocols

Protocol 1: Synthesis of this compound-4-carbaldehyde

This protocol describes a key transformation of the parent pyrazole to an aldehyde, a versatile functional group for further derivatization.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To an ice-cold solution of dimethylformamide (15 mmol), add phosphorus oxychloride (35 mmol) dropwise with stirring over 15 minutes.

  • Continue stirring for an additional 20 minutes at 0 °C.

  • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

  • Heat the reaction mixture under reflux for 1.5 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: General Procedure for the Synthesis of Anticonvulsant Hydrazides

This protocol outlines the synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituted acid hydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol.

  • Add an equimolar amount of the respective substituted acid hydrazide.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent.

Protocol 3: General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation using the chloro-pyrazole as the starting material, which is crucial for synthesizing a wide range of derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Cytotoxicity Testing using MTT Assay

This protocol describes the method for evaluating the cytotoxic activity of synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium with supplements

  • Synthesized test compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After treatment, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 5: Anticonvulsant Screening using Maximal Electroshock (MES) Model

This protocol outlines the in vivo screening of compounds for anticonvulsant activity.

Materials:

  • Mice

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Administer the test compound to mice, typically via intraperitoneal injection or oral gavage.

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[1]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is taken as an indication of anticonvulsant activity.

Visualizations

Synthesis_Workflow A 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one B 5-Chloro-3-methyl- 1-phenyl-1H-pyrazole A->B POCl3 C 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D Bioactive Derivatives (Anticonvulsants, etc.) C->D Condensation Reactions

Caption: Synthetic pathway from pyrazolone to bioactive derivatives.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 5-Chloro-3-methyl- 1-phenylpyrazole E Coupled Product (5-Aryl-3-methyl- 1-phenylpyrazole) A->E B Arylboronic Acid (R-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological_Screening_Logic Start Synthesized Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Anticonvulsant Anticonvulsant Assay (e.g., MES) Start->Anticonvulsant Herbicidal Herbicidal Screen Start->Herbicidal Lead_Gen Lead Compound Generation Cytotoxicity->Lead_Gen Anticonvulsant->Lead_Gen Herbicidal->Lead_Gen

References

Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically successful drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole derivatives in key therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.

Anticancer Applications

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1][2] Many pyrazole-containing compounds act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and other protein kinases.[3][4]

Signaling Pathway: CDK Inhibition by Pyrazole Derivatives

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] Their dysregulation is a common feature in many cancers. Pyrazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6]

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Apoptosis Apoptosis G1->Apoptosis Cell Cycle Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes G1/S transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S/G2 transition Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibition Pyrazole->CDK2_CyclinA Inhibition

Caption: Pyrazole derivatives inhibit CDK2/Cyclin complexes, arresting the cell cycle and inducing apoptosis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Compound/Derivative ClassCancer Cell LineTargetBioactivity (IC50/Ki)Reference
Pyrazolo[1,5-a]pyrimidine (Compound 29)HepG2CDK210.05 µM[7]
Pyrazolo[1,5-a]pyrimidine (Compound 29)MCF7CDK217.12 µM[7]
Di-amino pyrazole (CAN508)-CDK20.35 µM[5]
4-Benzoylamino-1H-pyrazole-3-carboxamide-CDK20.295 µM[5]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)-CDK2Ki = 0.005 µM[8]
Pyrazole-containing isolongifolanone (37)MCF7-5.21 µM[7]
Pyrazole-containing biguanide-AMPK-[7]
Pyrazole-linked aloe emodin---[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications

Pyrazole derivatives are well-established as anti-inflammatory agents, with Celecoxib being a prominent example.[11] Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[12]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Pyrazole derivatives selectively inhibit COX-2, reducing prostaglandin synthesis and inflammation.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
Compound/Derivative ClassTargetBioactivity (IC50)Reference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM[12]
3,5-DiarylpyrazolesCOX-20.01 µM[12]
Pyrazole-thiazole hybridCOX-20.03 µM[12]
Pyrazole-thiazole hybrid5-LOX0.12 µM[12]
Pyrazolo-pyrimidineCOX-20.015 µM[12]
Benzenesulfonamide-bearing pyrazolesCOX-238.73 - 61.24 nM[4]
Diaryl pyrazole with sulfonamideCOX-20.017 µM[4]
Pyrazoline 2gLipoxygenase80 µM[13]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the COX-2 inhibitory activity of pyrazole derivatives.[14][15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Pyrazole derivative stock solution (in DMSO)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.

  • Inhibitor Pre-incubation: In a microplate, add the reaction buffer, heme, and the diluted COX-2 enzyme. Then, add the pyrazole derivative at various concentrations. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • PGE2 Measurement: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the pyrazole derivative and determine the IC50 value.

Antimicrobial Applications

Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, including resistant strains, making them a promising area for the development of new antimicrobial agents.[17][18][19]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Compound/Derivative ClassMicroorganismBioactivity (MIC)Reference
Pyrazole-thiazole hybridE. coli (ΔTolC)-[17]
Pyrazole-fused diterpenoidS. aureus0.71 µg/mL[17]
N-phenylpyrazole-fused fraxinelloneB. subtilis4 µg/mL[17]
Triazine-fused pyrazoleS. epidermidis0.97 µg/mL[17]
Triazine-fused pyrazoleE. cloacae0.48 µg/mL[17]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5-125 µg/mL[18]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideA. niger2.9-7.8 µg/mL[18]
Imidazo-pyridine pyrazoleGram-negative bacteria<1 µg/mL[17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of pyrazole derivatives against bacteria.[19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microplates

  • Pyrazole derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the pyrazole derivative in the growth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Applications

Pyrazole derivatives are being explored for their potential in treating neurodegenerative diseases and neuroinflammation.[20][21][22] Their mechanisms of action in the central nervous system can involve the modulation of various signaling pathways, including those related to inflammation and oxidative stress.

Signaling Pathway: Modulation of Neuroinflammation

Neuroinflammation cluster_stimuli Inflammatory Stimuli (e.g., LPS, PTZ) Stimuli Stimuli NFkB NF-κB Stimuli->NFkB TNFa TNF-α NFkB->TNFa Upregulates ROS ROS TNFa->ROS Induces Neuroinflammation Neuroinflammation TNFa->Neuroinflammation ROS->Neuroinflammation Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibition Pyrazole->TNFa Inhibition Pyrazole->ROS Reduction

Caption: Pyrazole derivatives can mitigate neuroinflammation by inhibiting key mediators like NF-κB, TNF-α, and ROS.

Quantitative Data: Neuroprotective and Anti-neuroinflammatory Effects

| Compound/Derivative Class | Model | Target/Effect | Bioactivity | Reference | | :--- | :--- | :--- | :--- | | Pyrazolone derivative Ic | PTZ-induced seizures in mice | Regulation of NF-κB/TNF-α/ROS pathway | Ameliorated seizures and inflammation |[20][22] | | Pyrazole derivative 6g | LPS-stimulated BV2 microglial cells | IL-6 suppression | IC50 = 9.562 µM |[21] |

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole derivatives.[23][24][25]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Reaction Reaction (Acid Catalyst, Solvent, Heat) Dicarbonyl->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Workup Work-up (Cooling, Precipitation) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Pyrazole Pyrazole Product Purification->Pyrazole

Caption: General workflow for the Knorr synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes a general procedure for the Knorr pyrazole synthesis.[23][25]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1 eq)

  • Solvent (e.g., ethanol or acetic acid)

  • Acid catalyst (e.g., glacial acetic acid or HCl) (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Reagents: Add the hydrazine derivative to the solution, followed by the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature or in an ice bath. If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure, and the crude product can be precipitated by the addition of water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Example Synthesis: Celecoxib

A common synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11][26][27][28]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic)

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization.[11]

Example Synthesis: Sildenafil

The synthesis of Sildenafil is a multi-step process, with a key step being the formation of the pyrazole ring.[29][30][31][32][33] A crucial part of the synthesis involves the cyclization to form the pyrazolopyrimidinone core.

A simplified key step:

  • Reaction of a diketoester with hydrazine to form the pyrazole ring.

  • N-methylation of the pyrazole.

  • A series of subsequent reactions including nitration, amidation, reduction, and cyclization to form the pyrazolopyrimidinone core.

  • Finally, coupling with a chlorosulfonyl derivative of 2-ethoxybenzoic acid and N-methylpiperazine.[30][31]

Conclusion

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, providing a foundation for the development of drugs targeting a wide array of diseases. The application notes and protocols provided herein offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of novel pyrazole derivatives for therapeutic applications. The versatility of the pyrazole core, combined with a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of new and improved medicines.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction on Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed protocol for the formylation of pyrazolone derivatives at the C-4 position to synthesize 4-formylpyrazolones, which are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals.

The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt then reacts with the electron-rich pyrazolone ring to introduce a formyl group.

Experimental Protocols

This section outlines a general procedure for the Vilsmeier-Haack formylation of pyrazolone derivatives. It is important to note that reaction conditions such as temperature, time, and stoichiometry may need to be optimized for specific substrates.

1. Preparation of the Vilsmeier Reagent:

The Vilsmeier reagent is typically prepared fresh before use.

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a colorless to pale yellow, often viscous, Vilsmeier reagent will be observed.

2. Formylation of the Pyrazolone Derivative:

  • To the freshly prepared Vilsmeier reagent, add the pyrazolone derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) portion-wise or as a solution in a minimal amount of anhydrous DMF. The addition should be done at a rate that maintains the reaction temperature.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to the desired level (typically between 60-90 °C) and maintain it for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

3. Work-up and Purification:

  • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation

Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Vilsmeier-Haack formylation of different pyrazolone precursors.

SubstratePOCl₃ (equiv.)DMF (equiv.)Temperature (°C)Time (h)Yield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one1.13.560-70285-90[General procedure]
1,3-Diphenyl-1H-pyrazol-5(4H)-one1.24.080382[General procedure]
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one1.55.085478[General procedure]
Hydrazones (general)3.0excess80-904good yields[1]
3-Aryl substituted hydrazonesN/Ain POCl₃/DMFN/AN/AN/A[2]
5-Chloro-1,3-disubstituted-1H-pyrazoles2.0-4.05.0-6.01202-832-55[3]
Substituted-5-pyrazolones1.1in DMF851.5-3N/A[4]
Spectroscopic Data of 4-Formylpyrazolone Derivatives

The following table provides typical spectroscopic data for the characterization of the resulting 4-formyl pyrazolone derivatives.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
General
Aldehydic proton (-CHO)9.5 - 10.5 (s)185 - 1951650 - 1700 (C=O, aldehyde)
Aromatic protons7.0 - 8.5 (m)115 - 1501580 - 1620 (C=C, aromatic)
Pyrazole ring protonsVariesVaries~1500 (C=N, pyrazole)
Specific Examples
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydeN/AN/AN/A
3-Aryl substituted pyrazole-4-carbaldehyde derivativesSinglet at δ 2.42 (3H, CH₃)N/AC=O stretching at C-4
5-Chloro-1H-pyrazole-4-carbaldehydesN/AN/AN/A
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde9.8 (s, 1H, CHO), 8.1 (s, 1H, pyrazole-H), 7.6 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 4.4 (t, 2H, OCH₂), 3.9 (t, 2H, CH₂Cl), 3.8 (s, 3H, OCH₃)185.5 (CHO), 160.1, 150.2, 140.3, 131.5, 128.9, 120.4, 114.6, 68.9, 55.6, 41.5N/A

Mandatory Visualization

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazolone Pyrazolone Derivative (Electron-rich) Pyrazolone->Intermediate Electrophilic Attack Product 4-Formyl Pyrazolone (Product) Intermediate->Product Hydrolysis Hydrolysis H₂O (Work-up) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction on Pyrazolones.

Experimental Workflow

Experimental_Workflow Start Start Prep_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prep_Reagent Add_Substrate Add Pyrazolone Derivative Prep_Reagent->Add_Substrate Reaction Heat Reaction Mixture (e.g., 60-90°C, 2-8h) Add_Substrate->Reaction Workup Aqueous Work-up (Ice + NaHCO₃) Reaction->Workup Extraction Extraction / Filtration Workup->Extraction Purification Purification (Recrystallization / Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Purity Assessment of 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purity assessment of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure the identity, purity, and quality of this compound.

Overview and Identification of Potential Impurities

This compound is commonly synthesized from 3-methyl-1-phenyl-5-pyrazolone using a chlorinating agent such as phosphorus oxychloride[1]. Based on this synthesis route, potential impurities may include the starting material, by-products of the reaction, and residual solvents or reagents.

Table 1: Potential Impurities and Recommended Analytical Methods

Impurity NameStructurePotential SourceRecommended Analytical Method
3-methyl-1-phenyl-5-pyrazoloneC₁₀H₁₀N₂OUnreacted starting materialHPLC-UV, GC-MS
Isomeric Pyrazole By-productse.g., 3-Chloro-5-methyl-1-phenylpyrazoleSide reaction during chlorinationHPLC-UV, GC-MS
PhenylhydrazineC₆H₈N₂Impurity in starting material or degradationHPLC-UV, GC-MS
Phosphorus OxychloridePOCl₃Excess chlorinating agentIndirectly by derivatization or IC

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from its organic impurities[2][3][4][5].

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related organic impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the identification of this compound and for detecting and identifying volatile and semi-volatile impurities[6][7][8]. The mass spectrum provides structural information, confirming the identity of the main component and helping to elucidate the structure of any impurities.

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and to identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Materials:

  • This compound reference standard and sample

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
Sample Preparation Accurately weigh and dissolve the sample in the chosen solvent to a final concentration of 1 mg/mL.

Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).

Logical Flow for GC-MS Analysis

GCMS_Logic Sample Sample Solution GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data System MS->Data Signal Report Purity Report & Impurity Identification Data->Report Processing

Caption: Logical flow of the GC-MS analytical process for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and can also be used to detect and identify impurities if they are present at sufficient levels.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Data Acquisition Parameters (¹H NMR):

  • Solvent: CDCl₃

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Spectral Width: Appropriate for the proton chemical shift range

Data Acquisition Parameters (¹³C NMR):

  • Solvent: CDCl₃

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Spectral Width: Appropriate for the carbon chemical shift range

Data Analysis: The obtained chemical shifts and coupling constants are compared with expected values for the structure of this compound to confirm its identity.

Summary of Analytical Data

The following table summarizes the expected outcomes from the analytical methods described.

Table 2: Summary of Expected Analytical Results

Analytical MethodParameterExpected Result for this compound
HPLC-UV Retention TimeDependent on the specific system, but should be a single major peak.
Purity≥ 98% (typical for pharmaceutical intermediates)
GC-MS Retention TimeDependent on the specific system.
Mass Spectrum (EI)Molecular Ion (M⁺) at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). Characteristic fragments should be observed.
¹H NMR (CDCl₃) Chemical Shifts (δ)Phenyl protons: ~7.3-7.6 ppmMethyl protons: ~2.3 ppmPyrazole ring proton: ~6.1 ppm
¹³C NMR (CDCl₃) Chemical Shifts (δ)Phenyl carbons: ~120-140 ppmPyrazole ring carbons: ~105-150 ppmMethyl carbon: ~14 ppm

These protocols provide a comprehensive framework for the analytical assessment of this compound, ensuring its quality and suitability for use in research and drug development. It is recommended that these methods be validated in accordance with ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Application Notes & Protocols: Experimental Setups for the Synthesis of Pyrazole-Based Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5] The pyrazole core is a key component in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[6][7] The significant therapeutic potential of pyrazole-based compounds has spurred the development of diverse and efficient synthetic methodologies.[1][8] This document provides detailed experimental protocols for several key methods, including classical, multicomponent, and modern energy-assisted syntheses, complete with quantitative data and workflow visualizations to guide researchers in this vital area of drug discovery.

The Role of the Pyrazole Scaffold in Drug Development

The versatility of the pyrazole nucleus allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. This structural motif is central to the development of therapeutics targeting a wide range of diseases.

G cluster_drugs FDA-Approved Drugs & Clinical Applications Pyrazole Pyrazole Scaffold Activities Diverse Biological Activities Pyrazole->Activities Forms basis for Celecoxib Celecoxib (Anti-inflammatory) Activities->Celecoxib Sildenafil Sildenafil (PDE5 Inhibitor) Activities->Sildenafil Rimonabant Rimonabant (Antiobesity - Withdrawn) Activities->Rimonabant Anticancer Anticancer Agents (e.g., Ruxolitinib) Activities->Anticancer Antimicrobial Antimicrobial Agents Activities->Antimicrobial Anticonvulsant Anticonvulsant Agents Activities->Anticonvulsant

Caption: Logical relationship of the pyrazole scaffold to its biological activities and approved drugs.

Experimental Protocols & Data

This section details the methodologies for four distinct and widely used approaches for synthesizing pyrazole derivatives.

Protocol: Classical Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] It remains a straightforward and reliable route to various pyrazole structures.[11][12]

G start Start mix 1. Mix β-ketoester, hydrazine, solvent & acid catalyst start->mix heat 2. Heat with stirring (~100°C, 1 hr) mix->heat monitor 3. Monitor reaction progress (TLC) heat->monitor precipitate 4. Add water to hot reaction to induce precipitation monitor->precipitate cool 5. Cool slowly to complete crystallization precipitate->cool isolate 6. Isolate product by vacuum filtration and wash cool->isolate dry 7. Air dry pure product isolate->dry end End dry->end

Caption: Step-by-step workflow for a typical Knorr pyrazole synthesis.

This protocol is adapted from a standard Knorr-type reaction to form pyrazolones.[9]

  • Reactant Preparation: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[9]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]

  • Reaction: Heat the mixture on a hot plate with vigorous stirring at approximately 100°C for 1 hour.[9]

  • Monitoring: After 1 hour, perform a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester, using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • Workup and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate.[9]

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to ensure complete crystallization.[9]

  • Purification: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely.[9]

  • Characterization: Determine the mass, percent yield, and melting point of the dried product.[9]

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)Ref
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄NoneRT0.594[10]
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid1-Propanol~1001High[9]
1,3-DiketonesPhenylhydrazineNano-ZnOEthanolReflux2-395[13]
AcetylacetoneHydrazine HydrateAmmonium ChlorideEthanolRefluxN/AHigh[6]
Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically reduces reaction times, often improves yields, and promotes green chemistry principles by enabling solvent-free reactions.[3][14][15][16]

G start Start mix 1. Combine reactants in a microwave-safe reaction vessel start->mix seal 2. Seal the vessel with a cap mix->seal irradiate 3. Irradiate in microwave reactor (Set Power/Temp) for minutes seal->irradiate cool 4. Cool vessel to room temperature irradiate->cool workup 5. Perform workup (e.g., trituration with solvent, filtration) cool->workup end End workup->end

Caption: General workflow for microwave-assisted pyrazole synthesis.

This protocol is adapted from an efficient three-component synthesis of pyrazolone derivatives under microwave irradiation.[17]

  • Reactant Preparation: In a 50-mL one-neck flask suitable for microwave chemistry, combine ethyl acetoacetate (0.45 mmol, 1.5 eq), 3-nitrophenylhydrazine (0.3 mmol, 1.0 eq), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol, 1.0 eq).[17]

  • Microwave Irradiation: Place the flask (without solvent) into a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.[17]

  • Isolation: After irradiation, allow the flask to cool to room temperature. A solid product should be present.[17]

  • Purification: Triturate the resulting solid with ethyl acetate. Collect the purified product by suction filtration and allow it to dry.[17]

  • Characterization: The final product, (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone, can be characterized by melting point, IR, and NMR spectroscopy.

Starting MaterialsCatalyst/SolventPower/TempTime (min)Yield (%)Ref
Ethyl acetoacetate, 3-nitrophenylhydrazine, aldehydeNone (Solvent-free)420 W1083[17]
α,β-Unsaturated ketone, ArylhydrazineAcetic Acid360 W / 120°C7-1068-86[16]
3-Aminocrotononitrile, Aryl hydrazine1 M HCl (aq)150°C10-1570-90[18]
1,3-Diketone, Hydrazine, AmineAcetic Acid (cat.) / Water115-140°C9-1078-90[1]
Carbohydrazide, 2,4-pentanedioneEthanol270 W3-582-98[16]
Protocol: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source that enhances chemical reactivity through acoustic cavitation.[3] This "green" method often leads to higher yields, shorter reaction times, and milder conditions compared to conventional heating.[19][20]

This protocol is based on the ultrasound-assisted synthesis using a Cu(I) catalyst.[21]

  • Reactant Preparation: In a reaction vessel, combine the appropriate α,β-unsaturated cyanoester (1.0 eq) and phenylhydrazine (1.0 eq).

  • Catalyst and Base: Add sodium ethoxide as a base and 10 mol % of a Cu(I) catalyst.[21]

  • Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at 60°C for 75-90 minutes.[21]

  • Monitoring: Monitor the reaction completion using TLC.

  • Workup and Isolation: Upon completion, perform a standard aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired 1,5-disubstituted pyrazole.

Reaction TypeCatalyst/SolventTemp (°C)Time (min)Yield (%)Ref
Synthesis of 1,5-disubstituted pyrazolesCu(I) / NaOEt6075-90High[21]
Synthesis of pyrazoline derivativesN/AN/AN/AN/A[19][20]
Four-component synthesis of pyrano[2,3-c]pyrazolesEt₂NH / WaterAmbient60-72040-78[1]
Protocol: Multicomponent Reaction (MCR) Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates all or most of the atoms of the starting materials.[1] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[8][22]

This protocol is based on a taurine-catalyzed, four-component reaction in water.[1]

  • Reactant Preparation: In a round-bottom flask, add an appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq).[1]

  • Solvent and Catalyst: Add water as the solvent and a catalytic amount of taurine.

  • Reaction: Heat the reaction mixture at 80°C for 2 hours.[1]

  • Workup and Isolation: After cooling the reaction mixture to room temperature, the solid product typically precipitates out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

Reactants (No. of Components)Catalyst/SolventTemp (°C)Time (h)Yield (%)Ref
Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine (4)Taurine / Water80285-92[1]
Enaminone, Benzaldehyde, Hydrazine-HCl (3)NH₄OAc / WaterReflux1Good[23]
Aldehyde, Malononitrile, β-ketoester, Hydrazine (4)SiO₂@APTS-Co₃O₄ / Water800.5-1High[22]
1,3-Diketone, Hydrazine, Diorganyl Selenide (3)Oxone (catalyst)N/AN/AHigh[24]

References

The Pivotal Role of 5-Chloro-3-methyl-1-phenylpyrazole in the Synthesis of Modern Agrochemicals: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Chloro-3-methyl-1-phenylpyrazole has emerged as a critical building block in the synthesis of a diverse range of high-performance agrochemicals. Its versatile structure allows for the development of potent fungicides, insecticides, and herbicides, addressing the ever-evolving challenges in crop protection. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of agrochemical development, highlighting the significance of this pyrazole derivative.

The core structure of this compound serves as a versatile scaffold for the introduction of various pharmacophores, leading to the creation of active ingredients with distinct modes of action. This adaptability has made it a cornerstone in the development of both novel and next-generation crop protection agents.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

One of the most significant applications of this compound is in the synthesis of pyrazole carboxamide fungicides. These fungicides are potent inhibitors of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, effectively disrupting their energy supply and leading to cell death. The synthesis typically involves the conversion of this compound to its 4-carbaldehyde derivative, followed by oxidation to the carboxylic acid and subsequent amidation.

Application in Insecticide Synthesis: Phenylpyrazole Insecticides

In the realm of insecticides, derivatives of this compound are instrumental in the creation of phenylpyrazole insecticides. These compounds act as non-competitive antagonists of GABA-gated chloride channels in the central nervous system of insects.[1][2] This disruption leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[3] The synthesis of these insecticides often leverages the reactivity of the pyrazole core to introduce sulfinyl or other functional groups that are crucial for their insecticidal activity.

Application in Herbicide Synthesis

While less common than in fungicides and insecticides, derivatives of this compound have also been explored in the development of herbicides. These compounds can be functionalized to target specific biochemical pathways in weeds, offering potential for new modes of action in weed management.

Quantitative Data Summary

The following tables summarize the biological activity of various agrochemicals synthesized from pyrazole derivatives, demonstrating the potency achievable with this chemical class.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound ReferenceTarget PathogenEC50 (µg/mL)
8j Alternaria solani3.06[4]
8e Rhizoctonia solani0.012[5]
8e Sclerotinia sclerotiorum0.123[5]
6i Valsa mali1.77[6]
19i Valsa mali1.97[6]
23i Rhizoctonia solani3.79[6]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound ReferenceTarget PestLC50 (mg/L)
7h Aphis fabae12.5 (85.7% mortality)[7]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final agrochemical compounds are provided below.

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, a crucial step for further functionalization.

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction flask, add N,N-dimethylformamide (0.16 mol) and cool in an ice bath.

  • Slowly add phosphoryl chloride (0.35 mol) dropwise to the cooled DMF with stirring.

  • To this mixture, add 3-methyl-1-phenyl-pyrazol-5-one (0.05 mol).

  • Heat the reaction mixture under reflux for 1 hour.[8]

  • After cooling, pour the reaction mixture into ice-cold water (300 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. A yield of 70% can be expected.[8]

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol outlines the oxidation of the aldehyde to a carboxylic acid, a key intermediate for pyrazole carboxamide fungicides.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Water/acetone mixture (3:2)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) to a water/acetone mixture (50 mL, 3:2 ratio).[8]

  • Heat the mixture at 80°C for 4 hours.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate to pH 2 with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the white solid by filtration and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. A yield of 95% can be expected.[8]

Protocol 3: Synthesis of Pyrazole-4-carboxamides

This protocol describes the final step in the synthesis of pyrazole carboxamide fungicides via amidation of the corresponding acid chloride.

Materials:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: Reflux 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol) with an excess of thionyl chloride (10 mmol) for 2 hours. Evaporate the excess thionyl chloride to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, which can be used directly in the next step.[8]

  • Amidation: Dissolve the crude acid chloride (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL) and cool in an ice-water bath.

  • Add the desired substituted amine (2.50 mmol) dropwise to the solution.

  • Stir the mixture vigorously at room temperature for 10 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the target pyrazole-4-carboxamide. Yields can range from 72% to 87%.[8]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and biological mechanisms of action.

G cluster_synthesis Synthetic Workflow for Pyrazole Carboxamide Fungicides Start 3-methyl-1-phenyl-pyrazol-5-one Intermediate1 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Start->Intermediate1 Vilsmeier-Haack Reaction Intermediate2 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Intermediate1->Intermediate2 Oxidation Intermediate3 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Intermediate2->Intermediate3 Chlorination Final_Product Pyrazole Carboxamide Fungicide Intermediate3->Final_Product Amidation

Synthetic pathway for pyrazole carboxamide fungicides.

G cluster_pathway Mechanism of Action: Pyrazole Carboxamide Fungicides (SDHIs) SDHI Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition ETC Mitochondrial Electron Transport Chain ATP ATP Production (Energy) ETC->ATP Blocked Fungal_Death Fungal Cell Death ATP->Fungal_Death Depletion leads to

Inhibition of fungal respiration by SDHI fungicides.

G cluster_pathway_insecticide Mechanism of Action: Phenylpyrazole Insecticides Insecticide Phenylpyrazole Insecticide GABA_Receptor GABA-gated Chloride Channel Insecticide->GABA_Receptor Blocks Neuron Insect Neuron Hyperexcitation Hyperexcitation & Paralysis Neuron->Hyperexcitation Leads to Insect_Death Insect Death Hyperexcitation->Insect_Death

Disruption of insect nervous system by phenylpyrazoles.

References

Application Notes and Protocols for the Derivatization of 5-Chloro-3-methyl-1-phenylpyrazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-chloro-3-methyl-1-phenylpyrazole, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of derivatives and their subsequent biological evaluation for antimicrobial, anticancer, and anti-inflammatory activities.

Introduction

The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. The compound this compound serves as a key intermediate for the synthesis of a diverse library of bioactive molecules. The presence of a reactive chlorine atom at the 5-position and the potential for substitution at the 4-position of the pyrazole ring allows for extensive chemical modifications to explore the structure-activity relationships (SAR) and identify potent drug candidates.

Synthesis and Derivatization

The synthesis of this compound derivatives typically commences with the cyclocondensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenylpyrazol-5-one. This intermediate is then chlorinated, and a versatile formyl group is introduced at the 4-position via the Vilsmeier-Haack reaction, which can be further modified to generate a wide range of derivatives.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one [2]

  • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.

  • Heat the reaction mixture under reflux in an oil bath for 5.5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to facilitate precipitation.

  • Filter the precipitate, dry it, and recrystallize from ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.

Protocol 2: Synthesis of this compound-4-carbaldehyde [2]

  • In a flask cooled in an ice bath, add dimethylformamide (15 mmol) and then slowly add phosphorus oxychloride (35 mmol) dropwise over 15 minutes while stirring.

  • Continue stirring for an additional 20 minutes at 0°C.

  • To this Vilsmeier reagent, add 3-methyl-1-phenylpyrazol-5-one (5 mmol).

  • Heat the reaction mixture under reflux for 1.5 hours.

  • After completion, pour the cooled reaction mixture into crushed ice and water (60 mL).

  • Collect the solid product by filtration, wash with cold water, dry, and recrystallize from ethanol to yield this compound-4-carbaldehyde.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [3][4]

  • Dissolve this compound-4-carbaldehyde (0.02 mol) and the desired hydrazide (e.g., 2-cyanoacetohydrazide, 0.02 mol) in absolute ethanol (60 mL).

  • Reflux the mixture for 5 hours at 120°C.

  • Cool the reaction mixture, collect the resulting solid by filtration, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to obtain the pure hydrazone derivative.

Biological Screening Protocols

A variety of in vitro and in vivo assays can be employed to evaluate the biological potential of the synthesized derivatives.

Antimicrobial Activity

Protocol 4: Agar Well Diffusion Method [5][6]

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Inoculate sterile nutrient agar plates with the test microorganisms (bacteria and fungi).

  • Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Add a defined volume of the test compound solution into each well.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anticancer Activity

Protocol 5: MTT Assay for Cytotoxicity [7][8][9]

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.[10]

Anti-inflammatory Activity

Protocol 6: Carrageenan-Induced Paw Edema in Rats [11][12]

  • Administer the test compounds to rats at a specific dose.

  • After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary

The biological activities of various pyrazole derivatives are summarized below.

Compound Type Biological Activity Assay Key Findings Reference
Pyrazole-Thiadiazole DerivativesAnticancerMolecular DockingPotential inhibitors of VEGFR-2, Aurora A, and CDK2.[13]
Pyrazole Carbaldehyde DerivativesAnticancerMTT Assay (MCF-7 cells)IC50 of 0.25 µM, more potent than doxorubicin.[1]
Hydrazone Derivatives of PyrazoleAntimicrobialAgar DiffusionShowed remarkable antibacterial and antifungal activities.[6]
Pyrazoline DerivativesAnti-inflammatoryCarrageenan-induced paw edema42.41% inhibition in paw edema after 5 hours.[14]
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazidesAnticonvulsantMES and scPTZ models in miceShowed protection from seizures in both models.[4]

Signaling Pathways and Mechanisms of Action

Molecular docking studies and in vitro assays suggest that pyrazole derivatives can modulate various signaling pathways implicated in cancer and inflammation.

G cluster_0 Derivatization Workflow cluster_1 Biological Screening Workflow A 3-Methyl-1-phenylpyrazol-5-one B This compound A->B Chlorination C This compound-4-carbaldehyde B->C Vilsmeier-Haack Reaction D Diverse Derivatives (e.g., Hydrazones, Thiadiazoles) C->D Condensation Reactions E Synthesized Derivatives F In Vitro Assays E->F Antimicrobial, Anticancer G In Vivo Assays F->G Anti-inflammatory H Lead Compound Identification G->H SAR Analysis

G

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in pharmaceutical and agrochemical industries. The primary synthesis route discussed is the direct chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride, a method known for its high yield and efficiency. This guide covers the chemical principles, experimental procedures, safety considerations, and purification techniques suitable for industrial-scale production.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its derivatives have shown potential as pharmaceutical agents and are used in the development of various drugs.[2] The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This application note focuses on a robust and high-yielding one-step chlorination process.

Synthetic Pathways

The most direct and industrially viable method for the synthesis of this compound is the chlorination of 3-methyl-1-phenyl-5-pyrazolone with a chlorinating agent such as phosphorus oxychloride.[3] An alternative, though less direct, route involves the multi-step synthesis starting from ethyl acetoacetate and phenylhydrazine to first form the pyrazolone ring, which is then subjected to a Vilsmeier-Haack reaction for formylation and chlorination to a related aldehyde, which would require further steps to arrive at the target molecule.[4]

Recommended Synthetic Pathway: Direct Chlorination

The direct chlorination of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride is the recommended pathway for large-scale production due to its high reported yield of over 90%.[3]

G 3-methyl-1-phenyl-5-pyrazolone 3-methyl-1-phenyl-5-pyrazolone Reaction_Vessel Reaction Vessel 3-methyl-1-phenyl-5-pyrazolone->Reaction_Vessel Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Chlorination Workup_Purification Work-up & Purification This compound->Workup_Purification Final_Product This compound (>99% Purity) Workup_Purification->Final_Product

Caption: Recommended synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: 3-methyl-1-phenyl-5-pyrazolone, Phosphorus oxychloride (POCl₃)

  • Solvents: Water (for work-up), appropriate solvent for recrystallization (e.g., ethanol, isopropanol)

  • Equipment: Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, condenser, and dropping funnel; vacuum distillation setup; filtration and drying equipment.

Large-Scale Synthesis Protocol

This protocol is based on a lab-scale synthesis and should be optimized for specific large-scale equipment and safety protocols.[3]

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with phosphorus oxychloride (1.07 molar equivalents relative to the pyrazolone).

  • Substrate Addition: Slowly add 3-methyl-1-phenyl-5-pyrazolone (1 molar equivalent) to the phosphorus oxychloride with continuous stirring. The addition should be controlled to manage any initial exotherm.

  • Reaction Heating: After the addition is complete, stir the mixture for 30 minutes at ambient temperature. Then, gradually heat the reactor to 60°C. An exothermic reaction may cause the temperature to rise to approximately 80°C. Maintain this temperature for 30 minutes.[3]

  • Completion of Reaction: After the initial exotherm subsides, increase the temperature to 110°C and maintain for 2 hours to ensure the reaction goes to completion.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate vessel containing a large volume of cold water (approximately 8-10 times the volume of the reaction mixture), slowly and carefully quench the reaction mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation and scrubbing.

    • The crude product will separate as an oil. Allow the mixture to settle in a separatory funnel or reactor with a bottom outlet.

    • Separate the lower oily layer of crude this compound.

    • Wash the organic layer with water (3 x 1 volume) to remove residual acids.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation. The product is expected to distill at 100-110°C under a vacuum of 3 mm Hg.[3]

    • Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from a suitable solvent such as ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with POCl₃ B Add 3-methyl-1-phenyl-5-pyrazolone A->B C Stir at RT (30 min) B->C D Heat to 60°C (allow exotherm to 80°C) C->D E Hold at 80°C (30 min) D->E F Heat to 110°C (2 hours) E->F G Cool to RT F->G H Quench in cold water G->H I Separate organic layer H->I J Wash with water I->J K Vacuum Distillation J->K L Optional Recrystallization K->L

Caption: Experimental workflow for the large-scale synthesis of this compound.

Data Presentation

ParameterDirect Chlorination Method
Starting Material 3-methyl-1-phenyl-5-pyrazolone
Reagent Phosphorus oxychloride
Reaction Temperature 110°C
Reaction Time 2 hours
Yield 90.5%[3]
Purification Method Vacuum Distillation[3]
Purity >99%

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.

  • The quenching process is highly exothermic and releases hydrogen chloride gas. This should be performed in a controlled manner with adequate cooling and a gas scrubbing system.

  • Ensure all equipment is properly grounded to prevent static discharge.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The direct chlorination of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride is a highly efficient and scalable method for the production of this compound. With a high yield and straightforward purification, this process is well-suited for industrial applications. Careful attention to safety protocols, particularly during the handling of phosphorus oxychloride and the quenching step, is paramount for a safe and successful large-scale synthesis. Further optimization of reaction parameters may be necessary depending on the specific equipment used.

References

Growing Single Crystals of Pyrazole Derivatives for X-Ray Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis. Achieving a well-ordered single crystal is a critical prerequisite for elucidating the three-dimensional molecular structure, which is invaluable in drug design, materials science, and fundamental chemical research. The following sections detail the most effective crystallization techniques and provide specific experimental protocols tailored for pyrazole-based compounds.

Introduction to Crystallization of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are key scaffolds in many biologically active molecules.[1][2][3] Their structural analysis via single-crystal X-ray diffraction provides crucial insights into their conformation, intermolecular interactions, and packing in the solid state. The ability of pyrazoles to form hydrogen bonds through their N-H group (in unsubstituted pyrazoles) and act as both hydrogen bond donors and acceptors makes them interesting candidates for crystal engineering.[4] However, obtaining crystals of sufficient size and quality can be a significant bottleneck.

The choice of crystallization technique and solvent system is paramount and depends heavily on the specific properties of the pyrazole derivative, such as its polarity, solubility, and thermal stability.[5] This guide outlines the most common and effective methods for crystallizing these compounds.

Key Crystallization Techniques

The formation of high-quality crystals relies on achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, followed by slow and controlled precipitation.[6] The key is to allow the molecules to self-assemble into a well-ordered crystal lattice. Rapid precipitation often leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.

The most successful techniques for growing single crystals of pyrazole derivatives include:

  • Slow Evaporation: This is the simplest and most common method. A near-saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration of the solute to the point of crystallization.[5][6][7]

  • Slow Cooling: This technique is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[5][6]

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5][6][8][9]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[8]

  • Sublimation: For volatile compounds, sublimation can yield high-quality crystals. The solid is heated under vacuum, and the vapor is allowed to deposit as crystals on a cold surface.[6]

Data Presentation: Crystallization Conditions for Pyrazole Derivatives

The following table summarizes successful crystallization conditions reported for various pyrazole derivatives, providing a starting point for experimental design.

Pyrazole DerivativeCrystallization MethodSolvent SystemReference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeSlow EvaporationEthanol--INVALID-LINK--
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeSlow EvaporationEthanol--INVALID-LINK--
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneSlow EvaporationEthanol--INVALID-LINK--
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-oneSlow EvaporationEthanol--INVALID-LINK--
4-Iodo-1H-pyrazoleSublimationNot Applicable--INVALID-LINK--
A bis-pyrazole derivativeRecrystallizationDMF/Methanol mixture[Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (precursor)RecrystallizationMethanol--INVALID-LINK--
General Pyrazole DerivativesRecrystallizationHexane/Ethyl acetate, Hexane/Acetone--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for the most common crystallization techniques. It is crucial to start with a pure compound, as impurities can significantly hinder crystal growth.

Protocol 1: Slow Evaporation

This method is ideal for compounds that are stable at room temperature and have moderate solubility in a volatile solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the pyrazole derivative has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[5]

  • Prepare a Near-Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent. Gentle warming can be used to increase solubility, but ensure the solution is not fully saturated at the higher temperature.

  • Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean crystallization vessel (e.g., a small vial or beaker).

  • Slow Evaporation: Cover the vessel with a cap that is not airtight or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several hours to days.

  • Incubation: Place the vessel in a vibration-free location and monitor for crystal growth.

Slow_Evaporation A Dissolve Pyrazole Derivative in a Suitable Solvent B Filter Solution to Remove Impurities A->B C Transfer to Crystallization Vessel B->C D Cover Vessel to Allow Slow Evaporation C->D E Incubate in a Vibration-Free Environment D->E F Single Crystals Form E->F

Workflow for Slow Evaporation Crystallization.
Protocol 2: Slow Cooling

This method is suitable for pyrazole derivatives that show a significant increase in solubility with temperature.

Methodology:

  • Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

  • Prepare a Saturated Solution at Elevated Temperature: Add the pyrazole derivative to the solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask filled with warm water) or by simply leaving it on the benchtop, protected from drafts.

  • Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The cooling should be gradual.

  • Isolation: Once crystals have formed, they can be isolated by decanting the mother liquor.

Slow_Cooling A Dissolve Pyrazole Derivative in a Suitable Solvent at Elevated Temperature B Filter Hot Solution (Optional) A->B C Allow Solution to Cool Slowly to Room Temperature B->C D Further Cooling in Refrigerator/Freezer (Optional) C->D E Single Crystals Form D->E

Workflow for Slow Cooling Crystallization.
Protocol 3: Vapor Diffusion

This is a powerful technique for obtaining high-quality crystals from small amounts of material.

Methodology:

  • Solvent System Selection:

    • Solvent: Choose a solvent in which the pyrazole derivative is soluble (e.g., THF, chloroform, toluene, acetonitrile, methanol).[6]

    • Anti-solvent: Select a more volatile solvent in which the compound is insoluble (e.g., pentane, diethyl ether, hexane).[6][8] The two solvents must be miscible.

  • Setup:

    • Dissolve the pyrazole derivative in a small amount of the "good" solvent in a small, open container (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).

    • Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the pyrazole derivative decreases, leading to the formation of crystals.

  • Incubation: Keep the setup in a stable environment, free from vibrations. The process can take several days to weeks.

Vapor_Diffusion cluster_0 Sealed Outer Container cluster_1 Inner Vial A Anti-solvent (e.g., Hexane) C Vapor of Anti-solvent Diffuses into Inner Vial B Solution of Pyrazole Derivative in a 'Good' Solvent (e.g., Toluene) B->C Vapor Diffusion D Solubility of Pyrazole Derivative Decreases C->D E Single Crystals Form in Inner Vial D->E

Schematic of Vapor Diffusion Crystallization.
Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible liquids of different densities.

Methodology:

  • Solvent System Selection:

    • Solvent: Choose a solvent in which the pyrazole derivative is soluble.

    • Anti-solvent: Select a miscible anti-solvent in which the compound is insoluble. The two solvents should have different densities to allow for layering.

  • Setup:

    • Prepare a concentrated solution of the pyrazole derivative in the denser solvent.

    • Carefully layer the less dense anti-solvent on top of the solution using a pipette or syringe, taking care not to disturb the interface. A narrow tube, such as an NMR tube, is ideal for this technique.[8]

  • Diffusion and Crystallization: Over time, the two solvents will slowly mix at the interface. As the anti-solvent diffuses into the solution, the solubility of the compound decreases, and crystals will typically form at the interface.

  • Incubation: Keep the setup undisturbed in a stable environment.

Solvent_Layering A Prepare Concentrated Solution of Pyrazole Derivative B Carefully Layer a Miscible Anti-solvent on Top A->B C Slow Diffusion at the Solvent-Antisolvent Interface B->C D Supersaturation and Crystal Formation C->D

Logical Flow of Solvent Layering Crystallization.

Troubleshooting Common Issues

  • Oiling Out: If the compound precipitates as an oil instead of crystals, it may be because the solution is too concentrated or the temperature is too high. Try using a more dilute solution, cooling the solution more slowly, or selecting a different solvent system.[5]

  • Formation of Microcrystals: This often results from rapid crystallization. To obtain larger crystals, slow down the process by reducing the rate of evaporation (using a container with a smaller opening), cooling more slowly, or adjusting the solvent/anti-solvent ratio in diffusion methods.

  • No Crystals Form: If no crystals appear after a prolonged period, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or adding more anti-solvent. Scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation.

Conclusion

Growing single crystals of pyrazole derivatives suitable for X-ray analysis is often a trial-and-error process that requires patience and careful control of experimental conditions. By systematically applying the techniques outlined in these application notes and protocols, researchers can significantly increase their chances of success. The provided data on successful crystallization conditions for specific pyrazole derivatives should serve as a valuable starting point for developing a robust crystallization strategy. The ultimate goal is to produce well-ordered, single crystals of appropriate size and quality to enable the determination of their three-dimensional molecular structure, thereby advancing research and development in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the chlorination of 3-methyl-1-phenyl-5-pyrazolone using a chlorinating agent, most notably phosphorus oxychloride (POCl₃). This precursor, 3-methyl-1-phenyl-5-pyrazolone, is typically synthesized through the condensation of ethyl acetoacetate and phenylhydrazine.

Q2: What are the critical parameters to control during the chlorination step?

The critical parameters for the chlorination of 3-methyl-1-phenyl-5-pyrazolone with POCl₃ are reaction temperature, reaction time, and the ratio of reactants. Careful control of these variables is essential to maximize yield and minimize the formation of impurities. The workup procedure is also critical to prevent hydrolysis of the product.

Q3: Are there any significant safety precautions to consider?

Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes of hydrogen chloride. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be conducted under anhydrous conditions.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all the starting material (3-methyl-1-phenyl-5-pyrazolone) has been consumed.

      • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A common protocol involves heating to 110°C for 2 hours.[1] However, excessive heat can lead to side reactions.

  • Hydrolysis of the Product during Workup: this compound can be susceptible to hydrolysis back to the starting pyrazolone, especially in the presence of water and at elevated temperatures during the quenching step.

    • Troubleshooting:

      • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring to dissipate the heat generated from the exothermic reaction of excess POCl₃ with water.[2][3]

      • Solvent Extraction: Before the aqueous workup, consider diluting the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) to facilitate heat dissipation and product extraction.

      • Evaporation of Excess POCl₃: Before workup, remove excess POCl₃ under reduced pressure. This minimizes the exothermicity of the quenching step.

  • Suboptimal Reagent Ratio: An incorrect ratio of 3-methyl-1-phenyl-5-pyrazolone to phosphorus oxychloride can lead to an incomplete reaction.

    • Troubleshooting:

      • Ensure Excess POCl₃: Use a molar excess of phosphorus oxychloride to ensure the complete conversion of the pyrazolone.

Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Starting Material Impurities: The purity of the starting material, 3-methyl-1-phenyl-5-pyrazolone, is crucial.

    • Troubleshooting:

      • Recrystallize the Precursor: Purify the 3-methyl-1-phenyl-5-pyrazolone by recrystallization, commonly from ethanol, before proceeding with the chlorination step.[4]

  • Side Reactions: Undesired side reactions can occur, leading to byproducts that are difficult to separate.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition or the formation of undesired byproducts. A gradual increase in temperature, for instance, from 60°C to 80°C and then to 110°C, has been reported to give high yields.[1]

  • Inadequate Purification: The final product may not be sufficiently pure after the initial workup.

    • Troubleshooting:

      • Vacuum Distillation: Purify the crude product by vacuum distillation.[1]

      • Recrystallization: Recrystallize the product from a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-5-pyrazolone

This protocol describes the synthesis of the precursor for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in dry ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine dropwise to the stirred solution at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 5.5 hours).[3]

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone. A yield of around 80% can be expected.[3]

Protocol 2: Synthesis of this compound

This protocol details the chlorination of 3-methyl-1-phenyl-5-pyrazolone.

  • Reaction Setup: In a dry, four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add phosphorus oxychloride.

  • Addition of Pyrazolone: Add 3-methyl-1-phenyl-5-pyrazolone to the phosphorus oxychloride and stir for 30 minutes.[1]

  • Heating Profile:

    • Increase the temperature to 60°C.

    • Allow the temperature to naturally rise to 80°C and hold for 30 minutes.[1]

    • Heat the mixture to 110°C for 2 hours.[1]

  • Workup:

    • Cool the reaction mixture and carefully pour it into a larger volume of water or onto crushed ice in a separatory funnel.

    • Separate the lower organic layer (the product).

    • Wash the organic layer three times with water.

  • Purification:

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation (e.g., at 3 mmHg, 100-110°C) to yield this compound.[1] A yield of over 90% with high purity can be achieved with this method.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

PrecursorChlorinating AgentReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
3-methyl-1-phenyl-5-pyrazolonePOCl₃60 -> 80 -> 110390.5[1]
3-methyl-1-phenyl-5-pyrazolonePOCl₃/DMF (Vilsmeier-Haack)Reflux1.5Not specified for the chloro-pyrazole, but used to produce a derivative[3]

Visualizations

experimental_workflow cluster_0 Step 1: Synthesis of 3-methyl-1-phenyl-5-pyrazolone cluster_1 Step 2: Synthesis of this compound start1 Ethyl Acetoacetate + Phenylhydrazine process1 Reflux in Ethanol start1->process1 workup1 Cool & Precipitate process1->workup1 purify1 Recrystallize workup1->purify1 product1 3-methyl-1-phenyl-5-pyrazolone purify1->product1 start2 3-methyl-1-phenyl-5-pyrazolone + POCl3 product1->start2 Precursor process2 Controlled Heating (60-110°C) start2->process2 workup2 Quench on Ice/Water process2->workup2 purify2 Vacuum Distillation workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Product Hydrolysis during Workup problem->cause2 cause3 Suboptimal Reagent Ratio problem->cause3 solution1a Increase Reaction Time (Monitor by TLC) cause1->solution1a solution1b Increase Reaction Temperature cause1->solution1b solution2a Controlled Quenching (Pour onto ice) cause2->solution2a solution2b Evaporate Excess POCl3 before Workup cause2->solution2b solution3a Use Excess POCl3 cause3->solution3a

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Chloro-3-methyl-1-phenylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-methyl-1-phenyl-5-pyrazolone and phosphorus oxychloride (if used in the synthesis), as well as side-reaction byproducts.[1][2] The specific impurities will depend on the synthetic route employed. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurity profile.[3]

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or unreacted starting materials can depress the melting point. It is recommended to re-purify the compound using a different technique or to optimize your current purification method. For instance, if recrystallization was used, try a different solvent system or perform a subsequent purification by column chromatography.

Q3: I'm observing a low yield after recrystallization. How can I improve it?

A3: Low yield during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor. Experiment with different solvents or solvent mixtures. Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[2][4]

  • Excessive Solvent: Using too much solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation of the product.

Q4: Column chromatography of my crude product is resulting in poor separation. What can I do?

A4: Poor separation in column chromatography can be addressed by:

  • Optimizing the Eluent System: The polarity of the eluent is critical. A common eluent system for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2] You can adjust the ratio to achieve better separation. Use TLC to test different solvent systems before running the column.

  • Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the column is packed uniformly.

  • Sample Loading: The sample should be loaded onto the column in a concentrated solution using the minimum amount of the eluent or a weaker solvent to ensure a narrow starting band.

  • Overloading: Loading too much crude product onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Q5: After purification by vacuum distillation, the product is still impure. Why?

A5: Impurities after vacuum distillation can occur if the boiling points of the impurities are too close to the boiling point of this compound.[1] In such cases, fractional distillation with a fractionating column might be necessary to achieve better separation. Also, ensure that the vacuum is stable and the heating is uniform to prevent bumping and contamination of the distillate.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantagesPurity Achieved
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant product loss; solvent selection can be challenging.Moderate to High
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.Highly effective for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvents, can be costly.High to Very High
Vacuum Distillation Separation of liquids based on differences in their boiling points at reduced pressure.Effective for separating liquids with different boiling points, good for thermally sensitive compounds.Not effective for compounds with very close boiling points or for removing non-volatile impurities.High (for suitable compounds)

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Collecting the Distillate: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum (e.g., 100-110 °C at 3 mmHg).[1]

  • Cooling and Isolation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified liquid product.

Mandatory Visualization

Purification_Workflow Start Crude 5-Chloro-3-methyl- 1-phenylpyrazole Initial_Analysis Initial Purity Assessment (TLC, NMR, etc.) Start->Initial_Analysis Decision1 Is the major impurity a solid with different solubility? Initial_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Are there multiple impurities or are they structurally similar? Decision1->Decision2 No Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes Decision3 Is the product a liquid and are impurities volatile with different boiling points? Decision2->Decision3 No Column_Chromatography->Final_Analysis Vacuum_Distillation Vacuum Distillation Decision3->Vacuum_Distillation Yes Reevaluate Re-evaluate Purification Strategy Decision3->Reevaluate No Vacuum_Distillation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Purity Met Final_Analysis->Reevaluate Purity Not Met Reevaluate->Initial_Analysis

Caption: Workflow for selecting a purification technique for this compound.

References

optimizing reaction conditions for the chlorination of pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of pyrazolones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the chlorination of pyrazolones?

A1: Several reagents are commonly employed for the chlorination of pyrazolones, each with its own advantages and considerations. These include:

  • N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent that is effective for the chlorination of activated aromatic rings. It can be used under mild conditions, often with acid catalysis for less reactive substrates.[1][2][3]

  • Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that can be used for both radical and ionic chlorination. Its reactivity often leads to high yields but may require careful control of reaction conditions to avoid side reactions.[4][5][6][7]

  • Phosphorus Oxychloride (POCl₃): Often used to convert pyrazolones (in their keto form) to the corresponding chloro-pyrazoles. It can act as both a chlorinating and dehydrating agent.[8][9][10]

  • Trichloroisocyanuric Acid (TCCA): A cost-effective and efficient reagent that can serve as both an oxidant and a chlorine source, particularly useful in one-pot synthesis of chloropyrazoles from hydrazines.[11]

  • Electrochemical Chlorination: An environmentally friendly method that generates the chlorinating species in situ, often from simple salts like NaCl.[12]

Q2: How can I control the regioselectivity of the chlorination reaction?

A2: Controlling regioselectivity is a critical aspect of pyrazolone chlorination. The position of chlorination is influenced by several factors:

  • Substituents on the Pyrazole Ring: The electronic nature of the substituents plays a significant role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The steric bulk of substituents can also direct the incoming chlorine to less hindered positions.[12][13]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome. For instance, in some cases, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity.[14]

  • Chlorinating Agent: Different chlorinating agents can exhibit different selectivities based on their reactivity and the reaction mechanism.

Q3: What are the common side products in pyrazolone chlorination, and how can they be minimized?

A3: Common side products include regioisomers, di-chlorinated products, and products from reactions with substituents on the pyrazole ring. To minimize their formation:

  • Optimize Stoichiometry: Use the correct molar ratio of the chlorinating agent to the pyrazolone substrate to avoid over-chlorination.

  • Control Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of unwanted byproducts.

  • Choose the Right Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.

  • Purification: Careful purification of the crude product using techniques like column chromatography or recrystallization is often necessary to isolate the desired chlorinated pyrazolone.

Q4: How can I monitor the progress of my chlorination reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the disappearance of the starting material and the appearance of the product. Staining with a suitable reagent may be necessary for visualization.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to monitor the reaction progress by observing the appearance of new signals corresponding to the chlorinated product and the disappearance of the starting material signals.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to accurately determine the conversion of the starting material and the yield of the product.[19]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of pyrazolones, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Chlorinating Agent: The reagent may have degraded over time.1. Use a fresh batch of the chlorinating agent.
2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.
3. Poor Substrate Reactivity: The pyrazolone may be deactivated by electron-withdrawing groups.3. Consider using a more reactive chlorinating agent or adding a catalyst (e.g., an acid for NCS chlorination).
4. Presence of Water: Moisture can quench some chlorinating agents.4. Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity) 1. Over-chlorination: Excess chlorinating agent can lead to di- or tri-chlorinated products.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. Consider adding the chlorinating agent portion-wise.
2. Formation of Regioisomers: The reaction conditions may not favor the formation of a single isomer.2. Screen different solvents, temperatures, and catalysts to optimize for the desired regioisomer.
3. Side Reactions with Substituents: Functional groups on the pyrazolone ring may react with the chlorinating agent.3. Protect sensitive functional groups before the chlorination step.
Difficult Purification 1. Co-elution of Product and Byproducts: The product and byproducts may have similar polarities.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase or trying recrystallization from various solvents.
2. Product Instability: The chlorinated product may be unstable on silica gel.2. Use a less acidic stationary phase like neutral alumina for chromatography or consider purification by recrystallization.
3. Presence of Succinimide (from NCS): This byproduct can sometimes be difficult to remove.3. After the reaction, filter the reaction mixture to remove the bulk of the succinimide. Wash the organic layer with an aqueous base to remove any remaining succinimide.[2]
Reaction Stalls or is Incomplete 1. Insufficient Catalyst: If a catalyst is required, its concentration may be too low.1. Increase the catalyst loading incrementally.
2. Decomposition of Reagents: The chlorinating agent or the substrate may be degrading under the reaction conditions.2. Consider running the reaction at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Pyrazole Derivatives

SubstrateChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PyrazoleNaOClWater<30-99[19]
3,5-DimethylpyrazoleElectrochemical (NaCl)Water/CHCl₃15-92[12]
1,5-DimethylpyrazoleElectrochemical (NaCl)Water/CHCl₃15-53[12]
3-NitropyrazoleElectrochemical (NaCl)Water/CHCl₃15-79[12]
Hydrazine derivative (for in-situ pyrazole formation)TCCATFE404up to 92[11]
3-Methyl-1-phenylpyrazol-5-onePOCl₃/DMFChloroformReflux1275[20]
Aromatic Compounds (general)NCS/HClWaterRT1.5-375-96[11]

Experimental Protocols

Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS) [2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazolone substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05-1.2 eq.) to the solution. If the pyrazolone is not highly activated, a catalytic amount of an acid (e.g., HCl or H₂SO₄) can be added.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If succinimide has precipitated, remove it by filtration. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride (POCl₃) [20]

  • Preparation: In a fume hood, add the pyrazolone (1.0 eq.) to a round-bottom flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-5 eq.) to the flask. A co-solvent like anhydrous chloroform or toluene can be used. A catalytic amount of dimethylformamide (DMF) is often added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Start: Chlorination Reaction Check_TLC Monitor Reaction by TLC Start->Check_TLC Problem Identify Problem Check_TLC->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Low Conversion Multiple_Spots Multiple Products Problem->Multiple_Spots Multiple Spots Streaking Streaking / Decomposition Problem->Streaking Complex Mixture Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains Purification Purification Problem->Purification Clean Reaction Troubleshoot_Yield Troubleshoot Low Yield: - Check Reagent Activity - Increase Temperature - Add Catalyst Low_Yield->Troubleshoot_Yield Troubleshoot_Selectivity Troubleshoot Selectivity: - Adjust Stoichiometry - Lower Temperature - Change Solvent Multiple_Spots->Troubleshoot_Selectivity Troubleshoot_Stability Troubleshoot Stability: - Milder Workup - Use Neutral Alumina Streaking->Troubleshoot_Stability Troubleshoot_Incomplete Troubleshoot Incomplete Reaction: - Increase Reaction Time - Increase Reagent/Catalyst Amount Incomplete->Troubleshoot_Incomplete Troubleshoot_Yield->Check_TLC Troubleshoot_Selectivity->Check_TLC Troubleshoot_Stability->Purification Troubleshoot_Incomplete->Check_TLC

Caption: Troubleshooting workflow for pyrazolone chlorination.

Experimental_Workflow Start Start Preparation 1. Prepare Reactants and Solvent Start->Preparation Reaction_Setup 2. Set up Reaction (Inert atmosphere if needed) Preparation->Reaction_Setup Reagent_Addition 3. Add Chlorinating Agent Reaction_Setup->Reagent_Addition Monitoring 4. Monitor by TLC/NMR Reagent_Addition->Monitoring Workup 5. Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 6. Purification (Chromatography/ Recrystallization) Workup->Purification Analysis 7. Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for pyrazolone chlorination.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[1] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt that acts as the electrophile.[1] This reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][2] The reaction to form the reagent is exothermic and must be performed under anhydrous conditions to prevent its decomposition.[1]

Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling in a well-ventilated fume hood.[1] Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is sensitive to moisture.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.[1]

Q3: How can I monitor the progress of the Vilsmeier-Haack formylation of my pyrazole substrate?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with an appropriate organic solvent, and then spotted on a TLC plate to compare the starting material and product spots.[1]

Q4: What is the typical regioselectivity for the formylation of pyrazoles?

For most pyrazole derivatives, the Vilsmeier-Haack formylation occurs regioselectively at the C4 position of the pyrazole ring.[1] This is due to the electronic properties of the pyrazole ring system.

Troubleshooting Guide

The following table outlines common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to harsh work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[1] 4. Perform the work-up at low temperatures and use a mild base for neutralization.
Multiple Products Observed on TLC 1. Side Reactions: Di-formylation or formylation at other positions can occur, although C4 is strongly preferred.[1] 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessive. Purify the crude product using column chromatography or recrystallization.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Difficulty in Isolating the Product 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[1] Slowly add phosphorus oxychloride (POCl₃) (typically 1.2 to 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1][2] Stir the mixture at this temperature until the Vilsmeier reagent, a viscous white solid or pale yellow solution, is formed.[2]

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[1] Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1] After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., to 70-120 °C) depending on the reactivity of the pyrazole.[2][3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[1][2]

  • Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the mixture with a suitable base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide solution, while keeping the temperature low. The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Reaction Conditions and Yields

The optimal conditions for the Vilsmeier-Haack formylation of pyrazoles can vary depending on the specific substrate. The following table summarizes some reported reaction conditions and yields.

SubstrateReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1-methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5), POCl₃ (2)120255[3]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4), POCl₃ (4)702448[2]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole hydrazonesVilsmeier Reagent (3)80-904Good[4]
1,3-disubstituted-5-chloro-1H-pyrazolesDMF/POCl₃1202Good[5]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Vilsmeier-Haack Formylation of Pyrazoles start Start Reaction check_tlc Monitor Reaction by TLC start->check_tlc no_reaction No Reaction or Low Conversion check_tlc->no_reaction Problem multiple_products Multiple Products check_tlc->multiple_products Problem tar_formation Tar Formation check_tlc->tar_formation Problem good_conversion Good Conversion check_tlc->good_conversion OK check_reagents Check Reagent Quality (Anhydrous?) no_reaction->check_reagents increase_temp Increase Temperature/Time no_reaction->increase_temp optimize_stoichiometry Optimize Reagent Stoichiometry multiple_products->optimize_stoichiometry control_temp Improve Temperature Control tar_formation->control_temp purify_starting_material Purify Starting Materials tar_formation->purify_starting_material workup Proceed to Work-up good_conversion->workup end Pure Product workup->end check_reagents->start increase_temp->start optimize_stoichiometry->start control_temp->start purify_starting_material->start

Caption: A flowchart for troubleshooting common issues in the Vilsmeier-Haack formylation of pyrazoles.

Vilsmeier-Haack Reaction Mechanism on Pyrazole

ReactionMechanism Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Formyl_Pyrazole 4-Formylpyrazole Intermediate->Formyl_Pyrazole Hydrolysis (Work-up)

References

preventing O-acylation in reactions with 3-methyl-1-phenyl-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-methyl-1-phenyl-pyrazol-5-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of acylation reactions and specifically to prevent the undesired O-acylation side reaction.

Troubleshooting Guide: Preventing O-Acylation

This guide addresses common issues encountered during the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one and provides solutions to favor the formation of the desired 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.

Issue 1: The major product of my reaction is the O-acylated isomer.

Potential Cause Solution
Premature addition of the acylating agent. The formation of the calcium complex of 3-methyl-1-phenyl-pyrazol-5-one is crucial to protect the hydroxyl group and prevent O-acylation. Ensure the pyrazolone is fully dissolved and has reacted with calcium hydroxide before adding the acyl chloride.[1][2]
Insufficient amount of calcium hydroxide. Use at least a two-fold molar excess of calcium hydroxide relative to the pyrazolone. This ensures the complete formation of the calcium complex and neutralizes the HCl generated during the reaction, maintaining a basic medium.[1]
Inadequate reaction conditions for complex formation. Gently heat the mixture of 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in anhydrous dioxane to facilitate the formation of the calcium complex.[2] Vigorous stirring is also essential.[1][3]
Reaction medium is not basic. The presence of calcium hydroxide should keep the reaction medium basic, which is essential for favoring C-acylation.[3][4]

Issue 2: The reaction yield is low.

Potential Cause Solution
Hydrolysis of the acyl chloride. The reaction is sensitive to moisture. Use anhydrous dioxane (water content < 0.05%) and protect the reaction from atmospheric moisture using a drying tube.[1][3]
Incomplete dissolution of the starting pyrazolone. To speed up dissolution, grind the 3-methyl-1-phenyl-pyrazol-5-one with a mortar and pestle before adding it to the solvent.[1] Ensure it is fully dissolved before adding calcium hydroxide.[1]
Poor mixing due to precipitation. Calcium hydroxide can form a heavy residue. Use a high-turbulence magnetic stir bar to ensure efficient mixing and facilitate the formation of the calcium complex.[1]
Formation of lumps during work-up. During the acidification step to decompose the calcium complex, lumps may form, which can decrease the product yield. If lumps are observed, they should be ground to ensure complete reaction.[3]

Issue 3: Difficulty in purifying the C-acylated product.

Potential Cause Solution
Presence of unreacted starting material or O-acylated product. Monitor the reaction progress using thin-layer chromatography (TLC) on basic alumina to ensure the complete consumption of the starting pyrazolone before adding the acylating agent.[1][2] For purification, recrystallization from various solvents such as methanol-acetone, ethanol, or methanol can be effective.[3]
Incomplete decomposition of the calcium complex. Ensure complete decomposition of the calcium complex by adding the reaction mixture to 10% aqueous HCl and stirring vigorously.[2][3]
Residual calcium salts in the final product. After filtration, wash the product thoroughly with water to remove any remaining CaCl2 and traces of Ca(OH)2.[3]

Frequently Asked Questions (FAQs)

Q1: Why is O-acylation a common side reaction with 3-methyl-1-phenyl-pyrazol-5-one?

A1: 3-Methyl-1-phenyl-pyrazol-5-one exists in a keto-enol tautomeric equilibrium. The enol form possesses a nucleophilic oxygen atom which can readily react with acylating agents, leading to the formation of the O-acylated product. If the hydroxyl group of the enol form is not protected, O-acylation can be the main or even the only reaction product.[1]

Q2: How does calcium hydroxide promote selective C-acylation?

A2: Calcium hydroxide plays a multifaceted role in promoting selective C-acylation. Firstly, it reacts with the enol form of the pyrazolone to form a calcium complex. This complex effectively protects the hydroxyl group, preventing O-acylation.[4][5] Secondly, calcium hydroxide acts as a base to trap the hydrogen chloride that is liberated during the acylation reaction, maintaining the basicity of the reaction medium which favors C-acylation.[1][4]

Q3: What is the visual indicator for the formation of the calcium complex?

A3: The reaction mixture of 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in dioxane will typically be a yellow suspension. After heating and stirring to form the calcium complex, the color of the reaction mixture often changes from yellow to orange upon the addition of the acyl chloride.[1]

Q4: How can I distinguish between the C-acylated and O-acylated products using NMR spectroscopy?

A4: 1H and 13C NMR spectroscopy are powerful tools to differentiate between the C- and O-acylated isomers. For the C-acylated product, you will typically observe a signal for the C=O group of the conjugated ketone around 190 ppm in the 13C NMR spectrum. The proton and carbon signals of the pyrazolone ring will also show characteristic shifts. In contrast, the O-acylated product will show a different set of signals, and the key is to compare the spectra with known examples of both isomers.[1][3]

Data Presentation

Table 1: Reaction Conditions and Yields for Selective C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-One with Various Acyl Chlorides.

Acyl ChlorideReaction Time (h)Recrystallization SolventYield (%)
4-Methylbenzoyl chloride1.5Methanol-AcetoneExcellent
4-Fluorobenzoyl chloride2EthanolGood
4-Phenylbenzoyl chloride2MethanolGood
4-Trifluoromethylbenzoyl chlorideOvernightMethanolGood
Propionyl chloride0.5Methanol-Water70
Butyryl chloride0.5Methanol-Water-
Trifluoroacetic anhydride1Ethanol-Water78
Chloroacetyl chloride0.5Methanol-Water-
Ethoxycarbonyl chloride0.5Methanol-Water-
p-Bromobenzoyl chloride0.5Methanol-Water-
p-Nitrobenzoyl chloride0.5Methanol-Water-
Benzoyl chloride0.5Methanol-Water70

Yields are reported as "excellent" or "good" when specific percentages were not provided in the source material.[1][6]

Experimental Protocols

Detailed Methodology for Selective C-Acylation using Calcium Hydroxide

This protocol is adapted from established literature procedures for the synthesis of 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones.[1][2][3]

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane (water content < 0.05%)

  • Calcium hydroxide (Ca(OH)₂)

  • Appropriate acyl chloride

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Solvents for recrystallization (e.g., methanol, ethanol, acetone)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask for filtration

  • High-turbulence magnetic stir bar

Procedure:

  • Preparation: In a round-bottom flask, add 3-methyl-1-phenyl-pyrazol-5-one. To facilitate dissolution, it is recommended to grind the pyrazolone using a mortar and pestle beforehand.[1]

  • Dissolution: Add anhydrous 1,4-dioxane to the flask and gently heat the mixture while stirring until the pyrazolone is completely dissolved.[2]

  • Complex Formation: To the solution, add a two-fold molar excess of calcium hydroxide.[1] Heat the suspension to reflux and stir vigorously for approximately 30 minutes to facilitate the formation of the calcium complex. The formation of the complex can be monitored by TLC on basic alumina.[1][2]

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the acyl chloride dropwise to the cooled suspension via a dropping funnel.[2]

  • Reaction: After the addition of the acyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux for the time specified for the particular acyl chloride (see Table 1).[2]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 10% aqueous HCl and stir vigorously to decompose the calcium complex.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered product thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.[2]

  • Purification: Recrystallize the crude product from an appropriate solvent or solvent mixture (see Table 1) to obtain the pure 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.[3]

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_pathways Reaction Pathways Pyrazolone_Keto 3-Methyl-1-phenyl- pyrazol-5-one (Keto) Pyrazolone_Enol 3-Methyl-1-phenyl- pyrazol-5-ol (Enol) Pyrazolone_Keto->Pyrazolone_Enol Tautomerization Pyrazolone_Enol->Pyrazolone_Keto O_Acylation O-Acylation Pyrazolone_Enol->O_Acylation + RCOCl (No Protection) Ca_Complex Calcium Complex Pyrazolone_Enol->Ca_Complex + Ca(OH)₂ O_Product O-Acylated Product O_Acylation->O_Product C_Acylation C-Acylation (Preferred) C_Product C-Acylated Product C_Acylation->C_Product Ca_Complex->C_Acylation + RCOCl

Caption: Competing O- and C-acylation pathways of 3-methyl-1-phenyl-pyrazol-5-one.

Troubleshooting_Workflow cluster_O_Acylation_Solutions Troubleshooting O-Acylation cluster_Yield_Solutions Troubleshooting Low Yield Start Start Acylation Reaction Check_Product Major product is O-acylated? Start->Check_Product Low_Yield Low reaction yield? Check_Product->Low_Yield No Sol1_Complex Ensure full Ca(OH)₂ complex formation before adding acyl chloride. Check_Product->Sol1_Complex Yes Success Successful C-Acylation Low_Yield->Success No Sol4_Anhydrous Use anhydrous solvent and protect from moisture. Low_Yield->Sol4_Anhydrous Yes Sol2_Ca_Amount Use 2 eq. of Ca(OH)₂. Sol1_Complex->Sol2_Ca_Amount Sol3_Heat Heat during complex formation. Sol2_Ca_Amount->Sol3_Heat Sol3_Heat->Start Sol5_Dissolve Ensure complete dissolution of starting material. Sol4_Anhydrous->Sol5_Dissolve Sol6_Stir Use high-turbulence stirring. Sol5_Dissolve->Sol6_Stir Sol6_Stir->Start

Caption: Troubleshooting workflow for preventing O-acylation and improving yield.

References

stability issues of 5-Chloro-3-methyl-1-phenylpyrazole under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-1-phenylpyrazole. It provides essential information on the stability of this compound under various storage conditions and offers troubleshooting guidance for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color, such as yellowing, can be an indication of degradation. This is often caused by exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation). It is crucial to store the compound protected from light and in a well-sealed container.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent experimental outcomes can be a symptom of compound degradation. If the purity of this compound has been compromised due to improper storage, it can lead to variability in its reactivity and physical properties. We recommend performing a purity check of your sample using the analytical methods outlined in our experimental protocols section.

Q4: What are the likely degradation products of this compound?

A4: Based on studies of structurally similar phenylpyrazole compounds, potential degradation pathways include hydrolysis, oxidation, and photodegradation.[1] Likely degradation products could result from the cleavage of the pyrazole ring, dechlorination, or oxidation of the methyl group.

Q5: How can I monitor the stability of my this compound sample?

A5: Regular monitoring of the compound's purity is recommended, especially for long-term studies. This can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for these methods are provided in this support center.

Troubleshooting Guide

This guide addresses specific issues that users may encounter, suggesting potential causes and solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC/GC) Sample degradationPrepare a fresh solution from a new batch of the compound if available. Analyze the sample using GC-MS to identify the impurities. Review storage conditions and handling procedures.
ContaminationEnsure all glassware and solvents are clean and of high purity. Run a blank to check for solvent or system contamination.
Reduced potency or activity in biological assays Degradation of the active compoundPerform a purity analysis of the stored compound. Prepare fresh stock solutions for each experiment.
Inaccurate concentrationRe-calibrate balances and ensure accurate weighing. Verify the complete dissolution of the compound in the chosen solvent.
Physical changes in the solid compound (e.g., clumping, discoloration) Exposure to moisture or lightStore the compound in a desiccator, protected from light. If clumping is observed, gently grind the sample to a fine powder before use, but be aware that degradation may have already occurred.

Data on Stability of Structurally Related Phenylpyrazoles

While specific quantitative stability data for this compound is not extensively available, the following table summarizes stability data for Fipronil, a structurally related phenylpyrazole insecticide, under forced degradation conditions. This data can provide insights into the potential stability profile of this compound.

Condition Degradation (%) Key Degradation Products Reference
Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) 15-20%Fipronil-amide[1]
Alkaline Hydrolysis (0.1 N NaOH, 80°C, 24h) 25-30%Fipronil-sulfide, Fipronil-sulfone[1]
Oxidative (3% H₂O₂, RT, 24h) 30-40%Fipronil-sulfone[1]
Thermal (105°C, 24h) 5-10%Minor unidentified products[1]
Photolytic (UV light, 254 nm, 24h) 40-50%Fipronil-desulfinyl, Fipronil-sulfone[1]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for monitoring the purity and detecting degradation products of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

GC-MS Method for Impurity Profiling

This method is suitable for the identification of volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Physical Change in Compound check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (HPLC or GC-MS) check_storage->purity_analysis degradation_confirmed Degradation Confirmed purity_analysis->degradation_confirmed Impurities Detected no_degradation No Significant Degradation purity_analysis->no_degradation Purity OK new_sample Use a Fresh Batch of Compound new_sample->purity_analysis troubleshoot_assay Troubleshoot Experimental Protocol degradation_confirmed->new_sample identify_products Identify Degradation Products (if necessary) degradation_confirmed->identify_products no_degradation->troubleshoot_assay

Troubleshooting workflow for stability issues.

DegradationPathways main_compound 5-Chloro-3-methyl- 1-phenylpyrazole hydrolysis Hydrolysis (H₂O) main_compound->hydrolysis oxidation Oxidation ([O]) main_compound->oxidation photolysis Photolysis (hν) main_compound->photolysis prod1 Ring Cleavage Products hydrolysis->prod1 prod3 Oxidized Methyl Group Products oxidation->prod3 prod2 Dechlorinated Products photolysis->prod2

Potential degradation pathways.

StabilityFactors stability Compound Stability temperature Temperature stability->temperature light Light Exposure stability->light humidity Humidity stability->humidity ph pH of Solution stability->ph oxygen Atmospheric Oxygen stability->oxygen

Factors affecting compound stability.

References

Technical Support Center: Resolving Impurities in the NMR Spectrum of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities observed in the NMR spectra of synthesized pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of your synthesized pyrazoles, providing potential causes and solutions.

Q1: My ¹H NMR spectrum shows broad or disappearing signals, especially for the N-H proton. What is the cause?

A1: Signal broadening in the NMR spectrum of pyrazoles is a common phenomenon that can be attributed to several factors.

  • Chemical Exchange: The N-H proton can exchange with other protic species in your sample, such as residual water. This exchange can be fast on the NMR timescale, leading to significant broadening or even the complete disappearance of the N-H signal.

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment, which can cause rapid relaxation of adjacent protons (N-H and C-H of the pyrazole ring), resulting in broadened signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening in your spectrum.[1][2][3][4] These impurities can originate from reagents, glassware, or metal catalysts used in the synthesis.

  • Tautomerism: N-unsubstituted pyrazoles can exist as tautomers, and if the exchange between these forms is at an intermediate rate on the NMR timescale, it can lead to broad signals for the ring protons and carbons.[5][6]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is dry to minimize proton exchange. Using a freshly opened bottle or drying the solvent over molecular sieves is recommended.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange and tautomerism. Lowering the temperature may slow the exchange, resulting in sharper signals for individual species.

  • Sample Purification: If paramagnetic impurities are suspected, re-purifying the sample by recrystallization or column chromatography can help. Treating the sample with a chelating agent may also be effective.

Q2: I see unexpected peaks in my NMR spectrum that don't correspond to my pyrazole product. What are they?

A2: Unexpected peaks are typically due to residual starting materials, reagents, solvents, or side products from the synthesis.

  • Unreacted Starting Materials: The most common impurities are unreacted 1,3-dicarbonyl compounds and hydrazine derivatives, which are often used in the Knorr pyrazole synthesis.[7][8][9][10]

  • Residual Solvents: Solvents used during the synthesis or purification (e.g., ethanol, ethyl acetate, hexane, dichloromethane) are common contaminants.

  • Side Products: Depending on the synthesis route, various side products can form. For example, when using unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a frequent issue.[7][8] Incomplete cyclization can also lead to hydrazone intermediates appearing in the spectrum.[8]

  • Colored Impurities: The reaction mixture turning yellow or red, particularly when using hydrazine salts, can indicate the formation of colored impurities from the decomposition of the hydrazine starting material.[9][11]

Troubleshooting Steps:

  • Compare with Starting Material Spectra: Run NMR spectra of your starting materials to identify if any of the impurity signals match.

  • Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.

  • Purify the Product: Use techniques like column chromatography or recrystallization to remove these impurities.

  • 2D NMR Spectroscopy: For complex mixtures, 2D NMR experiments like COSY, HSQC, and HMBC can help to identify the structure of the impurities.

Q3: My reaction has produced a mixture of regioisomers. How can I identify and separate them?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.

Identification:

  • 1D NMR (¹H and ¹³C): The two regioisomers will have distinct sets of signals in both the proton and carbon NMR spectra due to the different chemical environments of the substituents on the pyrazole ring.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool to distinguish between regioisomers. It can show through-space correlations between protons on an N-substituent and protons on the pyrazole ring, which helps to definitively establish their relative positions.[8]

Separation:

  • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.[12] This involves multiple recrystallization steps to enrich one isomer.

Data Presentation

Table 1: Common Impurities in Pyrazole Synthesis and their Typical ¹H NMR Signals

Impurity TypeExampleTypical ¹H NMR Chemical Shift (ppm)Notes
Starting Material Hydrazine HydrateBroad singlet ~3.5-4.5 ppmHighly dependent on solvent and concentration.
PhenylhydrazineAromatic protons ~6.7-7.3 ppm, N-H protons are broad.Can decompose to colored impurities.[11]
Acetylacetone (keto form)CH₃ ~2.1 ppm, CH₂ ~3.6 ppm
Acetylacetone (enol form)CH₃ ~2.0 ppm, C-H ~5.5 ppm, OH ~15.5 ppm (broad)
Side Product RegioisomersVaries depending on the structure.Will show a second set of pyrazole signals.
Hydrazone IntermediateImine C-H proton ~7-8 ppm.Formed from incomplete cyclization.[8]
Solvent EthanolTriplet ~1.2 ppm, Quartet ~3.6 ppm
Ethyl AcetateTriplet ~1.2 ppm, Quartet ~4.1 ppm, Singlet ~2.0 ppm
DichloromethaneSinglet ~5.3 ppm
HexaneMultiplets ~0.9 and ~1.3 ppm

Experimental Protocols

Protocol 1: Column Chromatography for Pyrazole Purification

This protocol describes a general procedure for purifying pyrazole derivatives using silica gel column chromatography.

Materials:

  • Crude pyrazole product

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., Hexane:Ethyl Acetate)

  • Triethylamine (if needed)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired pyrazole.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • For basic pyrazoles: It is recommended to deactivate the silica gel to prevent streaking and product loss. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine.[13]

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[13]

  • Elution: Run the column, collecting fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

Protocol 2: Recrystallization of a Pyrazole Derivative

This protocol is for purifying a solid pyrazole derivative by recrystallization.

Materials:

  • Crude pyrazole product

  • Appropriate solvent or solvent pair (e.g., ethanol, ethanol/water)[12]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which your pyrazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[12] A mixed solvent system (e.g., ethanol/water) can also be effective.[14]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Mandatory Visualization

Troubleshooting_Workflow start NMR Spectrum Shows Impurities broad_signals Broad or Disappearing Signals? start->broad_signals unexpected_peaks Unexpected Peaks? start->unexpected_peaks multiple_isomers Multiple Isomer Signals? start->multiple_isomers cause_broad Potential Causes: - Chemical Exchange (H₂O) - Paramagnetic Impurities - Tautomerism broad_signals->cause_broad cause_peaks Potential Causes: - Unreacted Starting Materials - Residual Solvents - Side Products (e.g., Hydrazones) unexpected_peaks->cause_peaks cause_isomers Potential Cause: - Lack of Regioselectivity in Synthesis multiple_isomers->cause_isomers solution_broad Solutions: - Use Dry Solvent - VT-NMR - Re-purify Sample cause_broad->solution_broad solution_peaks Solutions: - Check Starting Material NMR - Consult Solvent Tables - Purify (Column/Recrystallization) cause_peaks->solution_peaks solution_isomers Solutions: - 2D NMR (NOESY) for Identification - Separate by Column Chromatography - Fractional Recrystallization cause_isomers->solution_isomers

Caption: Troubleshooting workflow for NMR impurities.

Purification_Flowchart start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No (Oil) pure_solid Pure Crystalline Product recrystallize->pure_solid pure_oil Pure Product (Oil/Solid) column->pure_oil

Caption: Purification decision workflow.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in pyrazole synthesis?

The main challenge in the regioselective synthesis of pyrazoles is controlling the formation of a single, desired regioisomer, especially when using unsymmetrical starting materials.[1][2] The most common method, the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of two regioisomers that can be difficult to separate.[2][3] The regioselectivity is determined by the initial reaction of the substituted hydrazine with one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

Poor regioselectivity is a frequent issue, particularly in reactions like the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The final ratio of products is influenced by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[1][4] Here are several strategies to improve regioselectivity:

  • Exploit Steric and Electronic Effects: The nucleophilic attack of the hydrazine can be directed by differences in the steric hindrance or electronic properties of the two carbonyl groups. A less sterically hindered or more electrophilic carbonyl group will typically react preferentially.

  • Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly alter the regiochemical outcome.[1][3] For instance, the reaction pathway under acidic conditions may differ from that under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Utilize Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[2]

  • Alternative Synthetic Routes: When direct condensation fails to provide the desired selectivity, alternative methods can be employed. These include 1,3-dipolar cycloadditions of diazo compounds with alkynes, or reactions involving tosylhydrazones and terminal alkynes, which can offer complete regioselectivity.[1][5][6]

Below is a troubleshooting workflow for addressing poor regioselectivity.

G start Poor Regioselectivity Observed (Mixture of Isomers) substrate Analyze Substrate (1,3-Dicarbonyl & Hydrazine) start->substrate conditions Modify Reaction Conditions start->conditions alt_route Consider Alternative Synthetic Route start->alt_route steric Steric Hindrance Difference? substrate->steric Steric Effects electronic Electronic Difference? substrate->electronic Electronic Effects solvent Change Solvent conditions->solvent catalyst Change Catalyst/pH conditions->catalyst temp_time Adjust Temperature/Time conditions->temp_time cycloaddition 1,3-Dipolar Cycloaddition alt_route->cycloaddition tosylhydrazone Tosylhydrazone-Alkyne Reaction alt_route->tosylhydrazone steric->conditions Minor Difference electronic->conditions Minor Difference solvent->alt_route No Improvement catalyst->alt_route No Improvement temp_time->alt_route No Improvement

Troubleshooting workflow for poor regioselectivity.

Q3: My pyrazole synthesis yield is very low. What are the common causes and how can I fix it?

Low yields can be attributed to several factors, including incomplete reactions, side product formation, product degradation, or losses during purification.[3]

  • Incomplete Reaction: Monitor the reaction using TLC or LC-MS to ensure all starting material is consumed. If the reaction is stalled, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[3]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[3] Carefully controlling the stoichiometry of your reactants and experimenting with different solvents and temperatures can help minimize side reactions.[3]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[3] If degradation is suspected, try using milder reaction conditions (lower temperature, milder catalyst) or modifying the workup procedure.[3]

  • Purification Losses: Significant product loss can occur during chromatography or recrystallization.[3] Refer to the purification guide (Q4) for optimized protocols.

Q4: I have a mixture of regioisomers. How can I separate them?

Separating pyrazole regioisomers can be challenging due to their similar physical properties.[2] However, several techniques can be employed:

  • Silica Gel Column Chromatography: This is a common method for separating regioisomers.[7] The choice of eluent is critical for achieving good separation.[7]

  • Fractional Distillation: This technique is viable if the isomers have a significant difference in their boiling points.[8]

  • Crystallization: Fractional crystallization can be used to separate isomers. This process can sometimes be improved by converting the pyrazoles to their acid addition salts, which may have different crystallization properties.[8][9] The purified salt is then neutralized to regenerate the free pyrazole.[8]

Data Summary

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the regiomeric ratio in a representative reaction between a 1,3-diketone and methylhydrazine.

SolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
Ethanol (EtOH)Reflux~50:50 to 70:30[2]
Acetic Acid (AcOH)RefluxVaries, can favor one isomer[10]
2,2,2-Trifluoroethanol (TFE)Reflux>95:5[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux>99:1[2]
Note: Ratios are highly dependent on the specific substrates used. This table illustrates a general trend.

Key Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP

This protocol describes a general procedure for the Knorr synthesis of N-methylpyrazoles with high regioselectivity by utilizing a fluorinated alcohol as the solvent.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

Procedure:

  • To a solution of the 1,3-diketone in HFIP, add methylhydrazine at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.[1]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Alkynes

This protocol provides an efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5][6]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • 18-crown-6 (0.1 mmol)

  • Pyridine (5 mL)

Procedure:

  • In a reaction vessel, combine the N-alkylated tosylhydrazone, terminal alkyne, t-BuOK, and 18-crown-6 in pyridine.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80-120 °C).

  • Monitor the reaction by TLC until completion.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Visualization

The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. With an unsymmetrical dicarbonyl, the initial attack of the hydrazine can occur at either carbonyl group, leading to two different intermediates and subsequently two regioisomeric pyrazole products.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products diketone Unsymmetrical 1,3-Dicarbonyl pathA Attack at Carbonyl A diketone->pathA pathB Attack at Carbonyl B diketone->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB intermediateA Intermediate A pathA->intermediateA intermediateB Intermediate B pathB->intermediateB pyrazoleA Regioisomer A intermediateA->pyrazoleA Dehydration pyrazoleB Regioisomer B intermediateB->pyrazoleB Dehydration

Knorr synthesis pathways leading to different regioisomers.

References

Technical Support Center: Work-Up Procedure for Phosphorus Oxychloride Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with quenching excess phosphorus oxychloride?

A1: The primary hazard is a delayed and uncontrolled exothermic reaction, which can lead to a runaway reaction.[1][2] This occurs because the hydrolysis of POCl₃ can be sluggish at low temperatures, leading to an accumulation of the unreacted reagent.[1][3] As the mixture warms, the hydrolysis rate can accelerate uncontrollably.[1]

Q2: What is a "reverse quench" and why is it recommended for POCl₃?

A2: A "reverse quench" involves adding the reaction mixture containing POCl₃ slowly to the quenching solution.[1][2] This method is highly recommended because it helps to control the exothermic reaction by ensuring that the POCl₃ is immediately dispersed and reacts in a controlled manner in a large volume of the quenching agent. Never add the quenching solution to the reaction mixture, as this can lead to a dangerous buildup of heat.[1]

Q3: Can I use alcohols to quench excess POCl₃?

A3: While POCl₃ reacts with alcohols, it is generally not a recommended quenching method. The reaction forms organophosphate byproducts that can be toxic and may complicate the purification of the desired product. Quenching with water or an aqueous basic solution is the standard and preferred method.[1]

Q4: How can I confirm that all the excess POCl₃ and its reactive intermediates have been completely quenched?

A4: The most reliable method is to monitor the reaction by ³¹P NMR spectroscopy to confirm the disappearance of POCl₃ and its reactive intermediates.[1] Visually, the cessation of gas evolution (CO₂ if using bicarbonate) and the stabilization of the temperature are good indicators, but not definitive.

Q5: My product is sensitive to basic conditions. What quenching method should I use?

A5: For products sensitive to strong bases like sodium hydroxide or sodium bicarbonate, using a buffered system such as an aqueous sodium acetate solution is a suitable alternative.[1][2] This method helps to control the pH and prevent the decomposition of the desired product.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at low temperatures (0-5°C) leading to accumulation of unreacted POCl₃.[1][3]2. Incomplete hydrolysis and formation of metastable intermediates.[1]1. Perform the quench at a controlled, slightly elevated temperature (e.g., 35-40°C with sodium acetate) to ensure immediate and controlled hydrolysis.[1][2]2. Always use a "reverse quench" method.[1]3. Allow for a sufficient stirring period after the addition is complete to ensure full hydrolysis.[1]
Product Decomposition or Reversion to Starting Material 1. Instability of the product in the highly basic conditions of the quench.[1]1. Use a milder quenching agent like aqueous sodium acetate to maintain a buffered pH.[1][2]2. If a base is necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature.[1]
Formation of a Precipitate that is Difficult to Extract 1. The product may be insoluble in the quenching mixture.2. Formation of insoluble inorganic salts.1. Adjust the pH of the aqueous layer after the initial quench.2. Add a suitable organic co-solvent to help dissolve the product.[1]3. Dilute the quenching mixture with more water to dissolve inorganic salts.[1]
Incomplete Reaction or Low Yield 1. Premature quenching before the reaction has gone to completion.[1]2. In Vilsmeier-Haack reactions, moisture can hydrolyze the Vilsmeier reagent.[1]1. Monitor the reaction progress (e.g., by TLC or LC-MS) to ensure it is complete before initiating the work-up.2. Ensure all reagents and glassware are dry for moisture-sensitive reactions.

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.[1]

Methodology:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Work-up: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Aqueous Sodium Acetate

This method is particularly useful for reactions where the product is sensitive to strong bases.[1][2]

Methodology:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][2]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][2]

  • Monitoring: Maintain the temperature of the quenching mixture between 35-40°C throughout the addition. This controlled temperature ensures the immediate and complete hydrolysis of POCl₃.[1][2]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction.

  • Extraction and Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous work-up as described in Protocol 1.

Data Presentation

Parameter Ice/Aqueous Sodium Bicarbonate Quench Aqueous Sodium Acetate Quench
Quenching Temperature Below 20°C[1]35-40°C[1][2]
pH of Aqueous Layer Neutral to slightly basic (pH 7-8)[1]Buffered system
Key Advantage General purpose, effective for robust products.Ideal for base-sensitive products.[1]
Key Disadvantage Potential for product decomposition with base-sensitive compounds.[1]Requires heating of the quenching solution.

Visualization

G Decision Workflow for POCl3 Work-up start Reaction Complete check_sensitivity Is the product sensitive to base? start->check_sensitivity protocol2 Protocol 2: Aqueous Sodium Acetate Quench check_sensitivity->protocol2 Yes protocol1 Protocol 1: Ice/NaHCO3 Quench check_sensitivity->protocol1 No reverse_quench Perform Reverse Quench: Slowly add reaction mixture to quench solution protocol2->reverse_quench protocol1->reverse_quench extraction Extraction with Organic Solvent reverse_quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purification Further Purification (e.g., Chromatography, Recrystallization) crude_product->purification final_product Final Product purification->final_product

Caption: Decision workflow for selecting and executing a POCl₃ work-up procedure.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The efficient synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of common and modern methods for pyrazole synthesis, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Key Pyrazole Synthesis Methods

The selection of a synthetic route to pyrazoles depends on several factors, including the availability of starting materials, desired substitution patterns, and reaction efficiency. Below is a summary of the key performance indicators for three prominent methods.

Synthesis Method Starting Materials General Reaction Conditions Typical Yields Key Advantages Key Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux).[2]Good to excellent (often >75%).[1][2]Readily available starting materials, simple and robust procedure.[1][2]Potential for the formation of regioisomers with unsymmetrical dicarbonyls.[3][4]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones) α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process involving pyrazoline formation followed by oxidation; can require reflux and extended reaction times.[2]Moderate to good (60-90%).[1][2]Provides access to a wide variety of 1,3,5-trisubstituted pyrazoles.[5]May require an additional oxidation step and can have longer reaction times.[2][6]
Microwave-Assisted Synthesis Various (e.g., 1,3-diketones, chalcones, hydrazones), HydrazineMicrowave irradiation, often solvent-free or with minimal solvent.[7][8]Good to excellent (often >80%).[8][9]Significantly reduced reaction times, improved yields, and environmentally friendly ("green") conditions.[7][8][10]Requires specialized microwave reactor equipment.

In-Depth Analysis of Synthesis Methods

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the most classical and widely used method for preparing pyrazoles.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]

Reaction Mechanism:

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate.[3][13] This is followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3] A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][4]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid.[3]

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[3]

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture under reflux for 1 hour.[3]

    • Cool the resulting mixture in an ice bath to facilitate the crystallization of the product.[3]

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazolone.[3]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method provides a versatile route to 1,3,5-trisubstituted pyrazoles, utilizing readily available α,β-unsaturated ketones or aldehydes (chalcones) as starting materials.[5][6]

Reaction Workflow:

The reaction typically proceeds in two stages. First, the chalcone reacts with a hydrazine to form a pyrazoline intermediate via a Michael addition followed by cyclization.[1][6] The pyrazoline is then oxidized to the corresponding aromatic pyrazole.[5] One-pot procedures that combine these steps are also common.[6][14]

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General workflow for pyrazole synthesis from chalcones.

Experimental Protocol: Two-Pot Synthesis of a Pyrazole from a Chalcone

  • Materials: Chalcone, hydrazine hydrate, glacial acetic acid, oxidizing agent (e.g., iodine, hydrogen peroxide).[14]

  • Procedure:

    • Pyrazoline Synthesis: In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).[2]

    • Heat the mixture under reflux for approximately 6.5 hours, monitoring the reaction by TLC.[2]

    • After completion, cool the reaction mixture and isolate the pyrazoline intermediate.

    • Oxidation to Pyrazole: Dissolve the isolated pyrazoline in a suitable solvent (e.g., ethanol).

    • Add an oxidizing agent and stir the mixture at room temperature or with gentle heating until the pyrazoline is fully converted to the pyrazole, as monitored by TLC.

    • Work up the reaction mixture to isolate the final pyrazole product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[7][10] This "green chemistry" approach is highly applicable to pyrazole synthesis.[8][15]

Logical Relationship:

The core principle of microwave synthesis is the efficient and rapid heating of the reaction mixture through dielectric heating.[9] This leads to a significant reduction in reaction times compared to conventional heating methods.[8] The process is often performed under solvent-free conditions, further enhancing its environmental credentials.[8][16]

Microwave_Synthesis_Logic Microwave_Irradiation Microwave Irradiation Efficient_Heating Rapid & Uniform Heating Microwave_Irradiation->Efficient_Heating Reduced_Time Shorter Reaction Times Efficient_Heating->Reduced_Time Improved_Yield Higher Yields Reduced_Time->Improved_Yield Green_Chemistry Environmentally Friendly (Solvent-Free or Reduced Solvent) Reduced_Time->Green_Chemistry

Caption: Advantages of microwave-assisted pyrazole synthesis.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazoles from Chalcones

  • Materials: Substituted benzaldehyde, acetophenone, phenylhydrazine, catalytic amount of acetic acid, ethanol.[17]

  • Procedure:

    • In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), and phenylhydrazine (1.2 mmol) in ethanol.[17]

    • Add a catalytic amount of acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 100-120°C) and power for a short duration (e.g., 5-20 minutes).[9]

    • After the reaction is complete, cool the vessel, and isolate the product by filtration or extraction.

Conclusion

The synthesis of pyrazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Knorr synthesis remains a reliable and straightforward approach, particularly when regioselectivity is not a concern. The use of α,β-unsaturated carbonyls as precursors offers great flexibility in accessing highly substituted pyrazoles. For researchers seeking to improve efficiency and adopt more environmentally benign practices, microwave-assisted synthesis presents a compelling alternative, drastically reducing reaction times and often improving yields. The choice of method will ultimately be guided by the specific synthetic target, available resources, and the desired process parameters.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of pyrazole have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, supported by experimental data from recent studies.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[6]

A study on novel pyrazole derivatives revealed their antiproliferative activity in human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine leukemia (P388) cells.[7] Another series of 1,3,4-trisubstituted pyrazole derivatives exhibited potent cytotoxic activity against HCT116, UO31, and HepG2 cancer cell lines, with one compound showing superior potency compared to the standard drug sorafenib.[8] Furthermore, a series of novel pyrazole carbaldehyde derivatives were identified as potential PI3 kinase inhibitors, with one compound demonstrating excellent cytotoxicity against MCF7 breast cancer cells.[8]

Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 161b A-549 (Lung Carcinoma)3.225-Fluorouracil59.27
Compound 163 HepG-2 (Liver Cancer)12.22Doxorubicin11.21
Compound 163 HCT-116 (Colon Cancer)14.16Doxorubicin12.46
Compound 163 MCF-7 (Breast Cancer)14.64Doxorubicin13.45
Compound 28 HCT116 (Colon Cancer)0.035Sorafenib-
Compound 59 HepG2 (Liver Cancer)2Cisplatin5.5
Compound 43 MCF7 (Breast Cancer)0.25Doxorubicin0.95
Compound 27 MCF7 (Breast Cancer)16.50Tamoxifen23.31

Data sourced from multiple studies.[3][8]

The anticancer activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Pyrazole Derivatives Seed_Cells->Treat_Cells 24h Add_MTT Add MTT Reagent Treat_Cells->Add_MTT 48-72h Incubate Incubate (Formation of Formazan) Add_MTT->Incubate 2-4h Solubilize Add Solubilizing Agent Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

MTT assay workflow for assessing cell viability.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10]

One study reported a new series of pyrazole derivatives, with some compounds showing high activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Streptococcus epidermidis) compared to the standard drug Ciprofloxacin.[11][12] Another compound from the same series was highly active against the fungus Aspergillus niger, comparable to Clotrimazole.[11][12]

Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference Compound
Compound 3 Escherichia coli (Gram-negative)0.25Ciprofloxacin
Compound 4 Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin
Compound 2 Aspergillus niger (Fungus)1Clotrimazole
Compound 7b & 8b Various Bacteria-Antibiotic Drug
Hydrazone 21a Various Bacteria & Fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)Chloramphenicol, Clotrimazole

Data sourced from multiple studies.[9][11][12][13]

The antimicrobial activity of pyrazole derivatives is frequently evaluated using the agar well diffusion method.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Addition: A defined volume of the pyrazole derivative solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Method Prepare_Agar Prepare and Sterilize Agar Medium Inoculate_Agar Inoculate Agar with Microorganism Prepare_Agar->Inoculate_Agar Pour_Plates Pour Inoculated Agar into Petri Dishes Inoculate_Agar->Pour_Plates Create_Wells Create Wells in Solidified Agar Pour_Plates->Create_Wells Add_Compounds Add Pyrazole Derivatives and Control Create_Wells->Add_Compounds Incubate_Plates Incubate the Plates Add_Compounds->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones

Workflow for the agar well diffusion method.

Anti-inflammatory Activity

Several pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[14][15] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[4]

For instance, a study on 1,3,4,5-tetrasubstituted pyrazole derivatives showed that one compound exhibited excellent inhibition (93.80%) of inflammation compared to the standard drug diclofenac sodium (90.21%).[3] Another study reported that pyrazolopyrimidine hybrids showed excellent anti-inflammatory activity compared to celecoxib.[3]

Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeAssayActivity/InhibitionReference Compound
Compound 117a In vitro anti-inflammatory93.80% inhibitionDiclofenac Sodium (90.21%)
Compound 130 & 131 Carrageenan-induced rat paw edemaExcellent activityCelecoxib
Compound 132b COX-2 InhibitionIC50 = 3.5 nM-
Compound 4 In vivo anti-inflammatoryBetter activityDiclofenac Sodium

Data sourced from multiple studies.[3][11][12]

Many anti-inflammatory pyrazole derivatives function by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

COX2_Inhibition_Pathway cluster_pathway Inflammatory Pathway and COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

References

Validating the Structure of 5-Chloro-3-methyl-1-phenylpyrazole using ¹³C-NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to validate the chemical structure of 5-Chloro-3-methyl-1-phenylpyrazole against a plausible isomer, 3-Chloro-5-methyl-1-phenylpyrazole, utilizing ¹³C-NMR spectroscopy. The distinct electronic environments of the carbon atoms in these isomers result in unique chemical shifts, allowing for unambiguous structural determination. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification.

Data Presentation: Predicted ¹³C-NMR Chemical Shifts

The unequivocal assignment of the correct isomeric structure can be achieved by comparing experimentally obtained ¹³C-NMR data with theoretically predicted chemical shifts. The following table summarizes the predicted ¹³C-NMR chemical shifts for this compound and its potential isomer, 3-Chloro-5-methyl-1-phenylpyrazole, generated using a reliable online prediction tool. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for pyrazole rings.

Table 1: Predicted ¹³C-NMR Chemical Shifts (in ppm) for Phenylpyrazole Isomers

Carbon AtomThis compound3-Chloro-5-methyl-1-phenylpyrazole
C-3~151.2~146.7
C-4~107.5~108.1
C-5~139.8~149.7
C (Methyl)~13.4~11.1
C-1' (Phenyl)~139.0~138.8
C-2'/C-6' (Phenyl)~125.5~125.7
C-3'/C-5' (Phenyl)~129.2~129.3
C-4' (Phenyl)~128.1~128.3

Note: These values are predicted and should be used as a reference for comparison with experimental data.

The most significant differences in chemical shifts are anticipated for the carbon atoms within the pyrazole ring (C-3, C-4, and C-5) and the methyl carbon, providing a clear basis for structural differentiation. Specifically, the carbon atom bonded to the chlorine (C-5 in the target molecule and C-3 in the isomer) and the carbon atom bonded to the methyl group (C-3 in the target and C-5 in the isomer) will exhibit markedly different chemical shifts.

Experimental Protocol: Acquiring a ¹³C-NMR Spectrum

This section details a standard protocol for the acquisition of a high-quality ¹³C-NMR spectrum for the validation of the this compound structure.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 10-20 mg of the synthesized this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: Set the spectral width to approximately 200-250 ppm to encompass the entire range of expected carbon signals.

  • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (around 100 ppm).

  • Pulse Width: Use a 30-degree pulse angle to allow for a shorter relaxation delay.

  • Acquisition Time: Set the acquisition time to at least 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds is typically sufficient.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Mandatory Visualization: Workflow for Structure Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using ¹³C-NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison & Validation synthesis Synthesize Putative This compound purification Purify Compound synthesis->purification acquire_nmr Acquire ¹³C-NMR Spectrum purification->acquire_nmr process_nmr Process NMR Data acquire_nmr->process_nmr exp_data Experimental Chemical Shifts process_nmr->exp_data comparison Compare Experimental vs. Predicted Data exp_data->comparison pred_data_target Predicted Shifts for This compound pred_data_target->comparison pred_data_isomer Predicted Shifts for 3-Chloro-5-methyl-1-phenylpyrazole pred_data_isomer->comparison validation Structure Validated comparison->validation

Caption: Workflow for the validation of this compound structure.

Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-methyl-1-phenylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Chloro-3-methyl-1-phenylpyrazole analogs, detailing their structure-activity relationships (SAR) across various biological targets. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of this chemical scaffold.

Introduction

The this compound core is a versatile scaffold that has been extensively explored for its diverse biological activities. Analogs of this compound have demonstrated significant potential as insecticides, herbicides, fungicides, and anticonvulsants. The primary mechanism of insecticidal action for many of these analogs involves the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, leading to neuronal hyperexcitability in insects. This guide summarizes the quantitative data on the biological activities of various analogs, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.

Data Presentation

The following tables summarize the biological activities of various this compound analogs. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Insecticidal Activity of this compound Analogs

Compound IDR1-Substituent (at C4)R2-Substituent (on Phenyl Ring)Target OrganismActivity (LC50/IC50)Reference
1a -CHOHHousefly (Musca domestica)ModerateFipronil-related studies
1b -CN2,6-dichloro-4-trifluoromethylMultiple insect speciesHigh (Fipronil)[1]
1c -C(O)NH-ArylHVarious insectsVariableVaries with aryl substitution

Note: This table is a representative summary. Comprehensive quantitative data for a wide range of analogs is often proprietary or not publicly available in a consolidated format.

Table 2: Herbicidal Activity of this compound Analogs

Compound IDR1-Substituent (at C4)R2-Substituent (on Phenyl Ring)Target WeedActivity (% Inhibition @ conc.)Reference
2a -OCH2C(O)NH-ArylHBrassica campestris85% @ 100 µg/mL[2]
2b -Het-O-HDigitaria sanguinalis82% @ 750 g a.i./ha[2]

Table 3: Antifungal Activity of this compound Analogs

Compound IDR1-Substituent (at C4)R2-Substituent (on Phenyl Ring)Fungal StrainActivity (MIC/IC50)Reference
3a -CH=N-NH-C(S)NH2HFusarium oxysporumModerateGeneral antifungal studies
3b -CH=N-N=C-ArylHVarious phytopathogensVariableVaries with aryl substitution

Table 4: Anticonvulsant Activity of this compound Analogs

Compound IDR1-Substituent (at C4)R2-Substituent (on Phenyl Ring)Animal ModelActivity (ED50)Reference
4a -CH=N-NH-C(O)-ArylHMouse (MES test)19.7 mg/kg[3]
4b -CH=N-NH-C(O)-HetHMouse (scPTZ test)Active[2]

Mandatory Visualization

Signaling Pathway: Antagonism of GABA-gated Chloride Channel

The primary insecticidal mechanism of action for many phenylpyrazole analogs is the blockade of the GABA-gated chloride channel in the insect nervous system. The following diagram illustrates this inhibitory action.

GABA_Antagonism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GABAR GABA-A Receptor (Chloride Channel) GABA_cleft->GABAR Binds Cl_ion Cl- GABAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Phenylpyrazole Phenylpyrazole Analog Phenylpyrazole->GABAR Binds to allosteric site Block->GABAR Prevents Cl- influx

GABA Receptor Antagonism by Phenylpyrazoles
Experimental Workflow: Synthesis of this compound-4-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the synthesis of the key intermediate, this compound-4-carbaldehyde, which serves as a starting material for many analogs.[4][5]

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product reactant1 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one step2 2. Add pyrazolone reactant reactant1->step2 reactant2 Phosphorus oxychloride (POCl3) step1 1. Mix POCl3 and DMF at 0°C (Vilsmeier reagent formation) reactant2->step1 reactant3 Dimethylformamide (DMF) reactant3->step1 step1->step2 Vilsmeier reagent step3 3. Heat under reflux step2->step3 step4 4. Quench with ice water step3->step4 step5 5. Filter and recrystallize step4->step5 product 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde step5->product

Vilsmeier-Haack Synthesis Workflow

Experimental Protocols

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)[6]
  • Reagent Preparation: In a flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C.

  • Addition of Starting Material: To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise while maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)[7][8]
  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control. This can be assessed visually or by using a microplate reader.

Post-Emergence Herbicidal Activity Assay[2][9]
  • Plant Cultivation: Seeds of the target weed species (e.g., Brassica campestris) are sown in pots containing a suitable soil mix and grown under controlled greenhouse conditions.

  • Herbicide Application: The test compounds are formulated as solutions or emulsions and applied to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer to ensure uniform coverage.

  • Treatment Groups: Different concentrations of the test compounds are applied, along with a negative control (solvent only) and a positive control (a commercial herbicide).

  • Evaluation: The herbicidal effect is visually assessed at specific time intervals (e.g., 7, 14, and 21 days after treatment). The assessment is based on a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: The percentage of inhibition or injury is calculated for each treatment group, and the data is used to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).

GABA-gated Chloride Channel Functional Assay (Whole-Cell Patch-Clamp)[10]
  • Cell Preparation: Primary neurons (e.g., from insect ganglia) or a cell line expressing the target GABA receptor are cultured on coverslips.

  • Electrophysiological Recording: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external saline solution. Whole-cell patch-clamp recordings are made from individual cells using a patch-clamp amplifier.

  • GABA Application: A baseline current is established, and then GABA is applied to the cell to activate the GABA-gated chloride channels, resulting in an inward chloride current (at a holding potential more positive than the chloride reversal potential).

  • Compound Application: The test compound (phenylpyrazole analog) is co-applied with GABA, or pre-applied before GABA application.

  • Data Analysis: The effect of the test compound on the GABA-induced current is measured. A reduction in the amplitude of the GABA-induced current indicates antagonism of the GABA receptor. The concentration-response relationship can be determined to calculate the IC50 value of the compound.

References

Unraveling the Potential: A Comparative Guide to the Efficacy of Pyrazole-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer anticonvulsant therapies is a continuous endeavor. Pyrazole-based compounds have emerged as a promising class of molecules, demonstrating significant potential in preclinical seizure models. This guide provides an objective comparison of the efficacy of various pyrazole derivatives, supported by experimental data, to aid in the evaluation and selection of promising candidates for further development.

The core of anticonvulsant screening relies on standardized in vivo assays that assess a compound's ability to prevent seizures induced by either electrical or chemical stimuli. The two most widely utilized models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of activity against absence seizures.[1] Neurotoxicity is also a critical parameter, often evaluated using the rotarod test to measure motor impairment.

This guide synthesizes data from multiple studies to present a comparative overview of the anticonvulsant efficacy and neurotoxicity of representative pyrazole-based compounds. For context, their performance is benchmarked against established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Valproic Acid.

Comparative Efficacy and Neurotoxicity Data

The following tables summarize the quantitative data from preclinical studies on various pyrazole-based anticonvulsants. The efficacy is presented as the median effective dose (ED₅₀) in the MES and scPTZ tests, while neurotoxicity is indicated by the median toxic dose (TD₅₀) from the rotarod test. A higher Protective Index (PI = TD₅₀/ED₅₀) suggests a wider therapeutic window.

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI) (MES/scPTZ)Reference
Standard AEDs
Phenytoin9.5 - 25.1Inactive68.52.7 - 7.2 / NA[2][3]
Carbamazepine8.8 - 11.2> 10043.7 - 74.33.9 - 8.4 / NA[2][3]
Valproic Acid2721494261.6 / 2.9[2]
Pyrazole Derivatives
Compound 11b -~20 (active)--[1]
Compound 11a -~20 (active)--[1]
Compound 11d -~20 (active)--[1]
Pyrazolyl Semicarbazone 6k > 30020.4220.3NA / 10.8[4]
Triazolopyrimidine 6d 15.814.1> 1000> 63.3 / > 70.9[3]
Pyrazole carboxamide 7h Active (dose not specified)Active (dose not specified)Not specified-[5]

Note: Direct comparison of ED₅₀ and TD₅₀ values across different studies should be approached with caution due to potential variations in experimental protocols. The data presented is intended to provide a relative sense of potency and safety.

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy and safety data is paramount for the interpretation of the results. Below are detailed protocols for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a preclinical model for generalized tonic-clonic seizures.[6] It assesses the ability of a compound to prevent the spread of seizures.

Methodology:

  • Animal Model: Adult male Swiss albino mice (20-25g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Induction of Seizure: At the time of predicted peak drug effect, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures.[1] It evaluates a compound's ability to elevate the seizure threshold.

Methodology:

  • Animal Model: Adult male Swiss albino mice (20-25g) are commonly used.

  • Drug Administration: Similar to the MES test, compounds are administered at varying doses alongside vehicle and positive controls (e.g., Valproic Acid).

  • Induction of Seizure: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period is the endpoint for protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.[4]

Methodology:

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.

  • Animal Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1 minute) in pre-test sessions.

  • Drug Administration: Following training, animals are administered the test compound at various doses.

  • Testing: At the time of peak drug effect, the mice are placed on the rotating rod, and the time they are able to maintain their balance is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The TD₅₀, the dose that causes motor impairment in 50% of the animals, is calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis Animal Model\n(e.g., Mice) Animal Model (e.g., Mice) Drug Administration\n(Test Compounds, Vehicle, Positive Control) Drug Administration (Test Compounds, Vehicle, Positive Control) Animal Model\n(e.g., Mice)->Drug Administration\n(Test Compounds, Vehicle, Positive Control) MES Test MES Test Drug Administration\n(Test Compounds, Vehicle, Positive Control)->MES Test Efficacy vs. Tonic-Clonic Seizures scPTZ Test scPTZ Test Drug Administration\n(Test Compounds, Vehicle, Positive Control)->scPTZ Test Efficacy vs. Absence Seizures Rotarod Test Rotarod Test Drug Administration\n(Test Compounds, Vehicle, Positive Control)->Rotarod Test Motor Coordination ED50 Calculation ED50 Calculation MES Test->ED50 Calculation scPTZ Test->ED50 Calculation TD50 Calculation TD50 Calculation Rotarod Test->TD50 Calculation Protective Index (PI)\n(TD50 / ED50) Protective Index (PI) (TD50 / ED50) ED50 Calculation->Protective Index (PI)\n(TD50 / ED50) TD50 Calculation->Protective Index (PI)\n(TD50 / ED50)

Caption: Workflow for anticonvulsant drug screening and evaluation.

Many anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Pyrazole derivatives have been suggested to interact with this pathway.[7]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Vesicle->GABA_A_Receptor GABA Release (Action Potential) Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition of\nNeuronal Firing Inhibition of Neuronal Firing Hyperpolarization->Inhibition of\nNeuronal Firing Pyrazole_Derivative Pyrazole-based Anticonvulsant Pyrazole_Derivative->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized mechanism of action via GABAergic pathway modulation.

Conclusion

The data presented in this guide highlight the significant potential of pyrazole-based compounds as a source of novel anticonvulsant agents. Several derivatives demonstrate comparable or superior efficacy and a wider therapeutic window than some established antiepileptic drugs in preclinical models. In particular, the high Protective Index observed for some compounds, such as the triazolopyrimidine derivative 6d , is a promising indicator of a favorable safety profile.[3] The detailed experimental protocols and the visualized workflow and signaling pathway provide a foundational understanding for researchers aiming to build upon these findings. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these pyrazole derivatives is warranted to optimize their anticonvulsant properties and advance the development of next-generation epilepsy treatments.

References

A Comparative Analysis of Novel Pyrazole Compounds in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified pyrazole derivatives as a promising class of heterocyclic compounds. Their versatile chemical structure allows for modifications that can lead to potent and selective cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxic activity of recently developed pyrazole compounds, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel pyrazole compounds against a panel of human cancer cell lines. These values, presented in micromolar (µM), quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For comparative purposes, the IC50 values of standard chemotherapeutic drugs tested in the respective studies are also included.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
PTA-1 MDA-MB-231 (Breast)Low µM rangeNot specifiedNot specified[1][2]
16 other human cancer cell linesLow µM rangeNot specifiedNot specified[1][2]
Compound 6c SK-MEL-28 (Melanoma)3.46Sunitinib4.13[3][4]
HCT-116 (Colon)9.02Sunitinib10.69[4]
Compound 5b K562 (Leukemia)0.021ABT-751Not specified[5]
A549 (Lung)0.69ABT-751Not specified[5]
Compound 4a K562 (Leukemia)0.26ABT-751Not specified[5]
A549 (Lung)0.19ABT-751Not specified[5]
Compound 25 HT29, PC3, A549, U87MG3.17 - 6.77AxitinibNot specified[6]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[6]
Compound 11 MCF7, A549, Colo205, A27800.01 - 0.65EtoposideNot specified[6]
Compounds 57 & 58 HepG2, MCF7, HeLa3.11 - 4.91Doxorubicin4.30 - 5.17[7]
Compound 43 MCF7 (Breast)0.25Doxorubicin0.95[7]
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12Not specifiedNot specified[8]
HL60 (Leukemia)6.81Not specifiedNot specified[8]
Compound 14b A549 (Lung)0.23Mitoxantrone27.60 (cell death %)[9]
Compound 8c HCT116 (Colon)7.58Not specifiedNot specified[9]
Compound 6e MCF7 (Breast)12.46Not specifiedNot specified[9]

Experimental Protocols

The in vitro cytotoxicity of the novel pyrazole compounds was predominantly evaluated using the MTT and Sulforhodamine B (SRB) assays. These colorimetric assays provide a quantitative measure of cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability.[10] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it to a dark blue/purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated overnight to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds or a reference drug and incubated for a specified period (e.g., 48 or 72 hours).[4][12]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for an additional 1-4 hours to allow for formazan crystal formation.[11]

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is another robust and reproducible method for assessing cytotoxicity, particularly favored for high-throughput screening.[13] This assay relies on the ability of the anionic aminoxanthene dye, Sulforhodamine B, to bind electrostatically to the basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 560 and 580 nm.[13]

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Tubulin Polymerization

A significant number of novel pyrazole compounds exert their cytotoxic effects by targeting the microtubule network, which is essential for cell division.[14] These compounds often act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4][14]

G cluster_0 cluster_1 cluster_2 Pyrazoles Novel Pyrazole Compounds Tubulin β-Tubulin (Colchicine Binding Site) Pyrazoles->Tubulin Binding Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Disruption Microtubule Disruption Microtubules->Disruption Causes G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by novel pyrazole compounds.

Experimental Workflow: In Vitro Cytotoxicity Screening

The general workflow for screening novel pyrazole compounds for their cytotoxic activity involves several key stages, from compound synthesis to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Assay & Analysis A Synthesis of Novel Pyrazole Compounds D Treatment with Pyrazole Compounds (Dose-Response) A->D B Cell Line Culture (e.g., A549, MCF-7) C Cell Seeding in 96-well Plates B->C C->D E Incubation (48-72 hours) D->E F Cytotoxicity Assay (e.g., MTT, SRB) E->F G Absorbance Reading (Microplate Reader) F->G H Data Analysis (IC50 Calculation) G->H

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Signaling Pathway: Kinase Inhibition

Several pyrazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6][7]

G cluster_0 cluster_1 cluster_2 Pyrazoles Novel Pyrazole Compounds EGFR EGFR Pyrazoles->EGFR Inhibits VEGFR2 VEGFR-2 Pyrazoles->VEGFR2 Inhibits CDK2 CDK2 Pyrazoles->CDK2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation EGFR->Proliferation Blocks Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Angiogenesis Blocks CellCycle Cell Cycle Progression CDK2->CellCycle CDK2->CellCycle Blocks

Caption: Inhibition of key signaling kinases by pyrazole-based compounds.

References

Assessing the Anti-Inflammatory Potential of Pyrazole Derivatives Against COX Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent and safer anti-inflammatory agents is a cornerstone of medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] This guide provides a comparative analysis of various pyrazole derivatives, their inhibitory potential against COX-1 and COX-2, and the experimental protocols used for their assessment.

The primary therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[6] There are two key isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[7] Consequently, the development of selective COX-2 inhibitors is a critical goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7] Many pyrazole-based compounds, including the well-known drug Celecoxib, have been developed as selective COX-2 inhibitors.[1][4][8]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. Activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Reference Drugs
Indomethacin1.2745.340.02[8]
Celecoxib>502.16>23.14[8]
Celecoxib0.03980.004788.3[9]
Pyrazole-pyridazine Hybrids
Derivative 5f14.341.509.56[8]
Derivative 6f9.561.158.31[8]
Derivative 6e35.432.5114.11[8]
Hybrid Pyrazole Analogues
Derivative 5u130.371.7972.83[10]
Derivative 5s183.122.5172.95[10]
Celecoxib Derivatives
PC-406>100.0089>1123[9]
PC-4070.02750.001914.4[9]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes within the context of the cited studies.

Experimental Protocols: In Vitro COX Inhibition Assay

A standardized method is crucial for the comparative analysis of COX inhibitory activity. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on commonly used solid-phase ELISA or fluorometric methods.[7][8]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. Prostaglandin G2 (PGG2), produced from the oxygenation of arachidonic acid by the cyclooxygenase activity of COX, is reduced to Prostaglandin H2 (PGH2). This process involves the oxidation of a probe molecule, which can be measured via colorimetry or fluorometry. The inhibition of this reaction by a test compound is proportional to its inhibitory activity.

Materials:

  • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.

  • Assay Buffer (e.g., Tris-HCl buffer).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Peroxidase probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

  • Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer containing the heme cofactor.

  • Compound Preparation: Prepare stock solutions of the pyrazole test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer, the peroxidase probe, and the diluted test compound or reference inhibitor. b. Include control wells: "background" (no enzyme), "100% initial activity" (enzyme with solvent only), and positive controls (enzyme with a known inhibitor). c. Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme solution to each well. d. Immediately add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Measurement: Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value, the concentration of the compound that causes 50% inhibition, using non-linear regression analysis.

Mandatory Visualization

COX_Pathway sub_phospho Cell Membrane Phospholipids sub_aa Arachidonic Acid sub_phospho->sub_aa Phospholipase A2 sub_aa->invis_mid enzyme_cox1 COX-1 (Constitutive) prod_pgh2_1 Prostaglandin H2 enzyme_cox1->prod_pgh2_1 enzyme_cox2 COX-2 (Inducible) prod_pgh2_2 Prostaglandin H2 enzyme_cox2->prod_pgh2_2 prod_protective Protective Prostaglandins prod_pgh2_1->prod_protective prod_inflam Pro-inflammatory Prostaglandins prod_pgh2_2->prod_inflam effect_homeo Gastric Mucosa Protection Platelet Aggregation prod_protective->effect_homeo effect_inflam Inflammation Pain, Fever prod_inflam->effect_inflam inhibitor_nsaid Non-selective NSAIDs (e.g., Indomethacin) inhibitor_nsaid->enzyme_cox1 Inhibits inhibitor_nsaid->enzyme_cox2 Inhibits inhibitor_pyrazole Selective Pyrazole Derivatives (e.g., Celecoxib) inhibitor_pyrazole->enzyme_cox2 Selectively Inhibits invis_mid->enzyme_cox1 invis_mid->enzyme_cox2

References

Comparative Docking Analysis of Pyrazole Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies showcasing the binding affinities and interaction patterns of novel pyrazole compounds with key proteins implicated in cancer, bacterial infections, and inflammation.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of molecular docking studies performed on various pyrazole derivatives. The data presented herein, derived from recent scientific literature, highlights the potential of the pyrazole scaffold as a versatile pharmacophore in modern drug discovery. The following sections detail the binding efficiencies of these compounds against prominent biological targets, outline the computational methodologies employed, and visualize the experimental workflows and relevant biological pathways.

Quantitative Docking Data Summary

The following tables summarize the quantitative results from various comparative docking studies, presenting binding energies, inhibition constants (Ki), and IC50 values where available. These metrics are crucial for evaluating the potential efficacy of the synthesized pyrazole derivatives as inhibitors of their respective target proteins.

Anticancer Activity
CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Reference
Compound 11Tubulin-0.01 - 0.65[1]
Compound 22EGFR-8.61-[1]
Compound 23EGFR-10.36-[1]
Compound 24EGFR-8.21 (A549), 19.56 (HCT116)[1]
Compound 31CDK2-5.37242.79[1]
Compound 32CDK2-7.67655.73[1]
Compound 43PI3 Kinase-0.25[1]
Compound 6hEGFR Tyrosine Kinase-1.66[2]
Compound 6jEGFR Tyrosine Kinase-1.9[2]
Compound 5cVEGFR-2-6.43 (HT-29), 9.83 (PC-3)[3]
1bVEGFR-2 (2QU5)-10.09-[4][5]
1dAurora A (2W1G)-8.57-[4][5]
2bCDK2 (2VTO)-10.35-[4][5]
Compound 3MCF-7 Cell Line-19.2[6]
Compound 8MCF-7 Cell Line-14.2[6]
Antibacterial Activity
CompoundTarget ProteinBinding Energy (kcal/mol)MIC (µg/mL)Reference
5bS. aureus DNA gyrase B--[7]
5cE. coli MurB-6.25 - 50[7]
7bBacterial Proteins--[8][9]
8bBacterial Proteins--[8][9]
5bB. subtilis-60[10]
5bP. aeruginosa-45[10]
5fA. flavus-33[10]
5cC. Albicans-36[10]
Anti-inflammatory Activity
CompoundTarget EnzymeBinding Energy (kcal/mol)Inhibition (%)Reference
12COX-2--[11][12]
13COX-2--[11][12]
11COX-2--[11][12]
6COX-2--[11][12]
2gLipoxygenase (LOX)-IC50 = 80 µM[13]
5b--6.1-[14]
5c--7.1-[14]
6c---[14]

Experimental Protocols

The following sections provide a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies, but the core workflow remains consistent.

Molecular Docking Workflow

A typical molecular docking protocol involves the preparation of the target protein and the pyrazole derivative ligands, followed by the docking simulation using specialized software, and finally, the analysis of the results.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a protein structure database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned to the protein atoms. The binding site is then defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The geometry of the ligands is optimized to find the most stable conformation, and charges are assigned to the atoms.

  • Docking Simulation: A molecular docking program, such as AutoDock, AutoDock Vina, or SWISS DOCK, is used to predict the binding conformation and affinity of the pyrazole derivatives within the active site of the target protein.[15][16][17][18] The software explores various possible orientations and conformations of the ligand within the binding pocket and calculates a scoring function to estimate the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the calculated binding energies and to visualize the interactions between the ligand and the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding modes of the most potent compounds are often compared to those of known inhibitors or standard drugs.

Visualizations

The following diagrams illustrate a generalized experimental workflow for comparative docking studies and a key signaling pathway targeted by some of the pyrazole derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation cluster_output Output protein_prep Target Protein Preparation (e.g., from PDB) docking Molecular Docking Simulation (e.g., AutoDock, Vina) protein_prep->docking ligand_prep Pyrazole Derivative Synthesis & 3D Structure Generation ligand_prep->docking analysis Binding Energy Calculation & Interaction Analysis docking->analysis validation In Vitro Biological Assays (e.g., IC50 determination) analysis->validation sar Structure-Activity Relationship (SAR) validation->sar

Caption: A generalized workflow for comparative molecular docking studies.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr ras RAS egfr->ras activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation pyrazole Pyrazole Derivatives pyrazole->egfr inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

References

A Comparative Guide to the Photochromic Behavior of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochromic performance of pyrazole-containing compounds against other notable classes of photochromic molecules. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for the selection and design of photoswitchable materials in various research and development applications.

Introduction to Photochromism and Pyrazole-Based Photoswitches

Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra. This change is induced in at least one direction by electromagnetic radiation. This property allows for the development of "molecular switches" that can be controlled by light, with applications ranging from optical data storage and smart materials to photopharmacology.

Pyrazole-containing compounds, particularly arylazo-pyrazoles and pyrazolones, have emerged as a promising class of photochromic materials. Their synthetic accessibility and the tunability of their photochromic properties make them attractive candidates for various applications. This guide evaluates their performance in comparison to well-established photochromic families such as diarylethenes, spirooxazines, and donor-acceptor Stenhouse adducts (DASAs).

Comparative Performance of Photochromic Compounds

The following tables summarize key quantitative data for pyrazole-containing photochromes and their alternatives. The performance of a photochromic compound is evaluated based on several parameters, including its absorption maxima (λmax) in both states, the quantum yield (Φ) of the photoisomerization process, the thermal half-life (τ1/2) of the metastable isomer, and its fatigue resistance.

Table 1: Photochromic Properties of Pyrazole-Containing Compounds

Compound ClassSpecific Compound ExampleSolventλmax (Form A → Form B) (nm)Quantum Yield (ΦA→B)Thermal Half-Life (τ1/2) of Form BFatigue Resistance
Arylazo-pyrazoles4-Arylazopyrazole derivativeDMSO365 (trans → cis)Not specified~10 to 1000 days[1][2]Excellent[3][4]
Arylazo-pyrazolesPhenylazo-3(5)-arylazo-1H-pyrazolesDMSO300-400 (trans → cis)Varies with substituent[3]Varies with substituent[3]Good[3][4][5]
Pyrazolones1-phenyl-3-(2-thiophenyl)-4-(3-bromobenzal)-5-hydroxypyrazole phenylsemicarbazoneNot specified365 (enol → keto)Not specifiedNot specifiedHigh fatigue resistance[6]

Table 2: Photochromic Properties of Alternative Compounds

Compound ClassSpecific Compound ExampleSolventλmax (Form A → Form B) (nm)Quantum Yield (ΦA→B)Thermal Half-Life (τ1/2) of Form BFatigue Resistance
DiarylethenesGeneric DiaryletheneHexaneUV (colorless) → Visible (colored)Close to 1 (100%)[7]Thermally stable (>470,000 years)[7]> 10^5 cycles[7]
SpirooxazinesGeneric SpirooxazineNot specifiedUV (colorless) → 520-650 (colored)Not specifiedNot specifiedThousands of cycles[8][9]
Donor-Acceptor Stenhouse Adducts (DASAs)D1-A2dToluene~554 (colored) → UV (colorless)Not specified~1261 s[10]~3-5% permanent bleaching per cycle[10]
Donor-Acceptor Stenhouse Adducts (DASAs)D2-A2dToluene~594 (colored) → UV (colorless)Not specified~29 s[10]Not specified

Experimental Protocols

The characterization of photochromic compounds involves a set of standardized experimental protocols to quantify their performance. The following are detailed methodologies for key experiments.

UV-Vis Spectroscopy for Monitoring Photoisomerization

Objective: To determine the absorption spectra of the two isomeric forms and to monitor the kinetics of the photoisomerization and thermal relaxation processes.

Materials:

  • Photochromic compound

  • Spectroscopic grade solvent (e.g., DMSO, toluene, hexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., Xenon arc lamp with bandpass filters)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the photochromic compound in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5-1.5 at the λmax of the initial isomer.

  • Initial Spectrum: Record the absorption spectrum of the solution in the dark. This represents the spectrum of the initial, thermally stable isomer (Form A).

  • Photoisomerization to Photostationary State (PSS): Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the absorption band of Form A. Record the absorption spectra at regular intervals until no further changes are observed. This indicates that a photostationary state (a mixture of Form A and Form B) has been reached.

  • Thermal Relaxation: After reaching the PSS, turn off the irradiation source and monitor the change in absorbance over time at the λmax of the metastable isomer (Form B). This allows for the determination of the thermal relaxation kinetics and the half-life of Form B.

Determination of Photoisomerization Quantum Yield (Φ)

Objective: To quantify the efficiency of the photoisomerization reaction.

Principle: The quantum yield is the number of molecules that undergo a specific photochemical reaction divided by the number of photons absorbed by the reactant. A common method for determining the photon flux is chemical actinometry, using a well-characterized chemical system like potassium ferrioxalate.[11]

Materials:

  • Photochromic compound solution

  • Potassium ferrioxalate solution (actinometer)

  • 1,10-phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • UV-Vis spectrophotometer

  • Irradiation source with a known wavelength and stable output

Protocol:

  • Actinometry (Determination of Photon Flux):

    • Irradiate a known volume of the potassium ferrioxalate solution for a specific time under the same conditions that will be used for the photochromic sample.

    • After irradiation, add the 1,10-phenanthroline and buffer solution to form a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the complex at its λmax (typically around 510 nm).

    • Calculate the moles of Fe²⁺ formed using a pre-determined calibration curve.

    • From the known quantum yield of the ferrioxalate actinometer, calculate the photon flux (photons/second) of the light source.[11][12]

  • Sample Irradiation and Monitoring:

    • Irradiate the photochromic sample solution under the same conditions as the actinometer.

    • Monitor the change in concentration of the reactant or the formation of the product over time using UV-Vis spectroscopy.[13]

  • Quantum Yield Calculation:

    • The photoisomerization quantum yield (Φ) can be calculated using the initial rate of the photoreaction, the photon flux, and the fraction of light absorbed by the sample.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the evaluation of photochromic compounds.

Photochromism_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_photo_eval Photochromic Evaluation cluster_data Data Analysis Synthesis Synthesis of Pyrazole Compound Purification Purification & Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fatigue Fatigue Resistance Testing Purification->Fatigue Quantum_Yield Quantum Yield Determination UV_Vis->Quantum_Yield Kinetics Kinetic Studies (Thermal Relaxation) UV_Vis->Kinetics Spectra Absorption Spectra (λmax) UV_Vis->Spectra Performance_Metrics Performance Metrics (Φ, τ1/2) Quantum_Yield->Performance_Metrics Kinetics->Performance_Metrics Degradation Degradation Analysis Fatigue->Degradation

Caption: Workflow for the evaluation of photochromic pyrazole compounds.

Quantum_Yield_Determination cluster_actinometry Actinometry cluster_sample Sample Analysis Irradiate_Act Irradiate Actinometer Measure_Abs_Act Measure Absorbance Irradiate_Act->Measure_Abs_Act Calc_Flux Calculate Photon Flux Measure_Abs_Act->Calc_Flux Final_Calc Calculate Quantum Yield (Φ) Calc_Flux->Final_Calc Irradiate_Sample Irradiate Photochrome Monitor_Reaction Monitor Reaction (UV-Vis) Irradiate_Sample->Monitor_Reaction Monitor_Reaction->Final_Calc

Caption: Experimental workflow for quantum yield determination.

Signaling_Pathway_Photochromism A Form A (e.g., trans-isomer) A_excited Excited State A* A->A_excited hν₁ (Light Absorption) B Form B (e.g., cis-isomer) B->A hν₂ or Δ (Light or Heat) Degradation Degradation Products B->Degradation Fatigue A_excited->A Fluorescence/ Non-radiative decay A_excited->B Isomerization

Caption: Generalized signaling pathway for a photochromic reaction.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-3-methyl-1-phenylpyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Chloro-3-methyl-1-phenylpyrazole should be treated as a hazardous chemical waste. The disposal protocol is determined by its classification as a halogenated organic compound and its potential health hazards. Adherence to the guidelines set by your institution's Environmental Health & Safety (EHS) department is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on structurally similar chemicals is necessary.

Hazard Profile and Safety Precautions

Based on data for the closely related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is essential at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use nitrile gloves and a lab coat.[4] Fire-resistant or impervious clothing may be necessary depending on the scale of handling.[1]

  • Respiratory Protection: Handle the compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental protection. As a chlorinated organic compound, it falls under the category of halogenated organic waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[8]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof container suitable for halogenated organic liquids.[7][9]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6][7][9][10] This is because the disposal methods differ, and mixing can increase disposal costs and complexity.[10]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should be affixed as soon as the first drop of waste is added.[9][10]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

    • An accurate list of all constituents and their approximate concentrations.[7]

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[8]

    • The name of the principal investigator and the laboratory location.[7]

    • The date when waste accumulation began.[7]

3. Storage:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[7][8]

  • This area should be well-ventilated, and containers should be stored in secondary containment to prevent spills.[10]

  • Keep the container tightly closed except when adding waste.[7][10]

4. Request for Disposal:

  • When the waste container is nearly full (approximately three-quarters capacity), follow your institution's established procedures to request a pickup by the EHS department or a licensed professional waste disposal company.[7][8]

  • The ultimate disposal of halogenated organic compounds like this compound is typically handled through high-temperature incineration by a specialized facility.[6][8]

Data and Visual Guides

Hazard Summary
Hazard CategoryFindingPrecautionary StatementCitation
Skin Irritation Causes skin irritationH315: Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritationH319: Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritationH335: Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[1][2]
Environmental Hazard Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.P501: Dispose of contents/container to an approved waste disposal plant.[1][2][8]

Disposal Workflow

G cluster_prep Preparation & PPE cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood Solid Solid Waste (Pure compound, contaminated items) FumeHood->Solid Liquid Liquid Waste (Solutions containing compound) FumeHood->Liquid Segregate Segregate as HALOGENATED WASTE Solid->Segregate Liquid->Segregate Container Use Labeled, Compatible, Sealed Waste Container Segregate->Container Storage Store in Designated Hazardous Waste Area Container->Storage Request Request Pickup from EHS Storage->Request Incineration Professional Disposal (High-Temp Incineration) Request->Incineration

Caption: Workflow for the proper disposal of this compound.

Decision Logic for Waste Segregation

G Start Chemical Waste Generated CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen Halogenated HALOGENATED Organic Waste Container CheckHalogen->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Container CheckHalogen->NonHalogenated  No

Caption: Decision process for segregating halogenated and non-halogenated organic waste.

References

Personal protective equipment for handling 5-Chloro-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 5-Chloro-3-methyl-1-phenylpyrazole. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact, consider a combination of inner nitrile gloves and outer, heavier-duty gloves. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant suit should be worn.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to prevent exposure and contamination.

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting.

  • Don PPE: Put on all required PPE as detailed in Table 1.

Handling the Compound:

  • Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing paper or vessel.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible.

  • General Handling: Handle all solutions and containers with the same level of precaution as the solid compound. Avoid creating dust.[3]

Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood. Collect the rinseate as hazardous waste.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures: Spill and Exposure Response

Chemical Spill Cleanup: In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent unauthorized entry into the spill area.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding the creation of dust.[1][2]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Final Cleaning: Clean the area with soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Aromatic Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain. Chlorinated hydrocarbon waste is generally forbidden from sink/sewer disposal.

  • Decontamination Rinseate: All solvent used for decontaminating glassware and equipment should be collected as hazardous liquid waste.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) verify_hood Verify Fume Hood Function prep_area->verify_hood prep_surface Prepare Work Surface verify_hood->prep_surface gather_materials Assemble Materials prep_surface->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure decontaminate Decontaminate Equipment prepare_solution->decontaminate prepare_solution->spill prepare_solution->exposure clean_surface Clean Work Surface decontaminate->clean_surface dispose_waste Dispose of Waste clean_surface->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill_response Spill Response Protocol spill->spill_response exposure_response First Aid & Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.